molecular formula C22H26N2O9 B14063265 Doxycycline monohydrate-EP

Doxycycline monohydrate-EP

Cat. No.: B14063265
M. Wt: 462.4 g/mol
InChI Key: FZKWRPSUNUOXKJ-XXXZQDAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxycycline monohydrate-EP is a useful research compound. Its molecular formula is C22H26N2O9 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxycycline monohydrate-EP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxycycline monohydrate-EP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N2O9

Molecular Weight

462.4 g/mol

IUPAC Name

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate

InChI

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7?,10?,14?,15?,17?,22-;/m0./s1

InChI Key

FZKWRPSUNUOXKJ-XXXZQDAZSA-N

Isomeric SMILES

CC1C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Doxycycline Monohydrate EP: Chemical Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline monohydrate, a semi-synthetic tetracycline antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum efficacy and favorable pharmacokinetic profile have established it as a critical agent in therapeutic regimens worldwide.[1] This guide provides a detailed examination of the chemical structure and molecular weight of Doxycycline Monohydrate as defined by the European Pharmacopoeia (EP), offering insights crucial for research, development, and quality control of this important active pharmaceutical ingredient (API).

Chemical Identity and Structure

Doxycycline is synthetically derived from oxytetracycline.[2] The European Pharmacopoeia (EP) defines Doxycycline Monohydrate as the monohydrate form of (4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide.[3]

The molecular structure of doxycycline is characterized by a four-ring carbocyclic system, which is the hallmark of the tetracycline class of antibiotics. Key functional groups, including dimethylamino, hydroxyl, and carboxamide moieties, are strategically positioned on this scaffold, contributing to its antibacterial activity and physicochemical properties.

Visualizing the Core Structure

The following diagram illustrates the chemical structure of Doxycycline.

Caption: 2D Chemical Structure of Doxycycline.

Molecular Formula and Weight

The precise molecular composition and weight are fundamental parameters for the characterization and quantification of any pharmaceutical substance. For Doxycycline Monohydrate EP, these are defined as follows:

ParameterValueSource(s)
Molecular Formula C22H24N2O8•H2O[2]
Molecular Weight 462.45 g/mol [4]
CAS Number 17086-28-1[5]

This data is essential for stoichiometric calculations in chemical synthesis, formulation development, and analytical testing.

European Pharmacopoeia (EP) Specifications

The European Pharmacopoeia provides a set of quality standards for Doxycycline Monohydrate to ensure its identity, purity, and quality. The monograph for Doxycycline Monohydrate is designated as 01/2008:0820 corrected 6.0.[3]

Key Physicochemical Properties (as per EP)
PropertySpecification
Appearance Yellow, crystalline powder.[2][3]
Solubility Very slightly soluble in water and in alcohol. It dissolves in dilute solutions of mineral acids and in solutions of alkali hydroxides and carbonates.[2][3]

The limited aqueous solubility of the monohydrate form is a critical consideration in the design of oral dosage forms and influences its dissolution rate and subsequent bioavailability.

Structural Elucidation and Analytical Considerations

The structural integrity and purity of Doxycycline Monohydrate are confirmed through a combination of analytical techniques. While the full EP monograph details the specific tests, the principles of these analyses are rooted in established chemical and physical methods.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Doxycycline Monohydrate and quantifying any related substances. The EP monograph specifies a liquid chromatography method for this purpose.[2] The separation of doxycycline from its potential impurities, such as 6-epidoxycycline and metacycline, is critical for ensuring the safety and efficacy of the final drug product.[3]

The following workflow illustrates a generalized process for the analysis of related substances in Doxycycline Monohydrate EP.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Doxycycline Monohydrate Sample Diluent Dissolve in specified diluent (e.g., 0.01 M HCl) Sample->Diluent Standard Prepare Reference Standard Solution Standard->Diluent Injection Inject onto HPLC System Diluent->Injection Separation Chromatographic Separation on a specified column (e.g., styrene-divinylbenzene copolymer) Injection->Separation Detection UV Detection at a specified wavelength (e.g., 254 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Impurity Levels based on Reference Standard Integration->Calculation Comparison Compare against EP Limits Calculation->Comparison

Caption: Generalized workflow for HPLC purity analysis of Doxycycline Monohydrate.

Conclusion

A thorough understanding of the chemical structure and molecular weight of Doxycycline Monohydrate, as defined by the European Pharmacopoeia, is paramount for professionals in the pharmaceutical sciences. These fundamental properties underpin the development of safe, effective, and high-quality medicinal products. Adherence to the standards set forth in the EP monograph ensures consistency and reliability in the global pharmaceutical market.

References

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) Online. [Link]

  • European Pharmacopoeia 7.0. DOXYCYCLINE HYCLATE Doxycyclini hyclas. [Link]

  • European Pharmacopoeia Reference Standards. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • Pharmascience. pms-DOXYCYCLINE - PRODUCT MONOGRAPH. [Link]

  • uspbpep.com. Doxycycline monohydrate. [Link]

  • PubChem. Doxycycline. [Link]

  • RSC Publishing. Solid state chemistry of the antibiotic doxycycline: structure of the neutral monohydrate and insights into its poor water solubility. [Link]

  • TSO Shop. European Pharmacopoeia. [Link]

Sources

Technical Guide: Doxycycline Monohydrate (Ph. Eur. 0820) Specifications & Analysis

Technical Guide: Doxycycline Monohydrate (Ph.[1] Eur. 0820) Specifications & Analysis

Executive Summary

Doxycycline Monohydrate is a broad-spectrum tetracycline antibiotic widely used for its bacteriostatic activity against Gram-positive and Gram-negative bacteria. In the European regulatory context, it is governed by the Ph.[1][2] Eur. Monograph 0820 .

This guide provides a deep technical analysis of the monograph's critical quality attributes (CQAs), specifically focusing on the Related Substances HPLC method. Unlike older methods utilizing styrene-divinylbenzene (PLRP-S) columns with t-butanol, the current Ph. Eur. 11.6/BP 2025 standard employs a modern polar-embedded octadecylsilyl (C18) stationary phase with a high-strength chelating mobile phase to ensure peak symmetry and resolution of epimeric impurities.

Key Distinction: This guide specifically addresses Doxycycline Monohydrate . Researchers must distinguish this from Doxycycline Hyclate (Ph. Eur. 0272), which has significantly different solubility, pH, and optical rotation specifications.

Chemical & Physical Characterization[1][4][5][6]

Chemical Name: (4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide monohydrate.

PropertySpecification (Ph. Eur. 0820)Technical Insight
Appearance Yellow, crystalline powderHygroscopic; protect from light to prevent degradation to Impurity F.
Solubility Very slightly soluble in water and alcohol.[3]Dissolves in dilute mineral acids (protonation of dimethylamino group) and alkali hydroxides (formation of phenolate salts).
pH 5.0 – 6.5 Measured as a suspension (0.1 g in 10 mL CO₂-free water).[3] Distinct from Hyclate (pH 2.0–3.0).
Specific Optical Rotation -113 to -130 (anhydrous basis)Measured in 1% HCl/Methanol solution. Validates the specific stereochemistry at C4, C4a, C5, C5a, C6.
Water Content 3.6% – 4.6% Stoichiometric monohydrate requires precise control; excess water promotes hydrolysis.

Impurity Profiling & Degradation Pathways

The Ph. Eur. monograph specifies six impurities (A–F).[4][5] Understanding their origin is critical for process control.

Table 1: Specified Impurities (Ph. Eur.)
ImpurityCommon NameOriginLimit (Ph.[4] Eur.)
A 6-EpidoxycyclineEpimerization at C6 (Acidic/Basic stress)Max 2.0%
B MetacyclineSynthetic Precursor (Incomplete hydrogenation)Max 0.5%
C 4-EpidoxycyclineEpimerization at C4 (Reversible, pH dependent)Max 0.2%
D 4-Epi-6-epidoxycyclineDouble Epimer (C4 and C6)Unspecified (0.10%)
E OxytetracyclineFermentation Byproduct / PrecursorUnspecified (0.10%)
F 2-Acetyl-2-decarbamoyldoxycyclineDegradation (Loss of amide group)Max 1.2%
Degradation & Synthesis Logic (DOT Diagram)

The following diagram illustrates the structural relationships. Impurity B is the precursor. Impurity A is the thermodynamic epimer. Impurity F represents a significant degradation pathway involving the loss of the carboxamide moiety.

Doxycycline_Pathwayscluster_legendKeyDoxyDoxycycline(Active API)ImpAImpurity A(6-Epidoxycycline)[C6 Epimer]Doxy->ImpAEpimerization (C6)(Irreversible)ImpCImpurity C(4-Epidoxycycline)[C4 Epimer]Doxy->ImpCEpimerization (C4)(Reversible Equilibrium)ImpFImpurity F(2-Acetyl-2-decarbamoyl...)[Degradant]Doxy->ImpFHydrolysis/Degradation(-NH3)ImpBImpurity B(Metacycline)[Precursor]ImpB->DoxyHydrogenation(Synthesis Step)ImpDImpurity D(4-Epi-6-epidoxycycline)ImpA->ImpDEpimerization (C4)ImpC->ImpDEpimerization (C6)LegendGreen: API | Red: Toxic/Degradant | Yellow: Epimer

Caption: Structural relationship between Doxycycline and its Ph. Eur. specified impurities. Impurity B is the synthetic precursor; A and C are epimers; F is a breakdown product.

Analytical Methodology: Related Substances (HPLC)

The current Ph. Eur. method (11.x) represents a paradigm shift from older PLRP-S methods. It utilizes a polar-embedded C18 column to handle the highly polar tetracycline molecule while minimizing silanol interactions that cause peak tailing.

Chromatographic Conditions[2][5][6][7][8]
  • Column: 250 mm × 4.6 mm, 5 µm.

    • Stationary Phase:End-capped polar-embedded octadecylsilyl amorphous organosilica polymer .

    • Why this column? Standard C18 columns often cause severe tailing due to the interaction of tetracycline's amine groups with residual silanols. The polar-embedded group shields these silanols, and the organosilica base provides high pH stability.

  • Temperature: 35 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection: Spectrophotometer at 280 nm .

  • Injection Volume: 20 µL.

Mobile Phase Preparation

The mobile phase is a complex mixture designed to chelate metal ions (which tetracyclines bind avidly) and control ionization.

Step 1: Preparation of Solution A (High-Concentration Edetate)

  • Suspend 111.6 g of Sodium Edetate R in 900 mL of water.

  • Adjust to pH 7.0 with concentrated ammonia to achieve complete dissolution.[3]

  • Dilute to 1000 mL with water.

  • Note: This results in a ~0.3 M EDTA solution.[6] The high concentration is deliberate to ensure total sequestration of trace metals in the system.

Step 2: Preparation of TBAHS Solution

  • Dissolve 67.9 g of Tetrabutylammonium hydrogen sulfate R (TBAHS) in water.

  • Adjust to pH 7.0 with concentrated ammonia.[3]

  • Dilute to 1000 mL.

Step 3: Final Mobile Phase Mix Mix the components in the following volumetric ratio:

  • Acetonitrile: 13 volumes[3]

  • Water: 17 volumes[3]

  • TBAHS Solution (pH 7.0): 35 volumes

  • Solution A (Edetate pH 7.0): 35 volumes

Technical Note on Mobile Phase: The final mixture contains ~0.1 M EDTA and ~0.1 M TBAHS. The TBAHS acts as an ion-pairing agent to retain the polar doxycycline, while the acetonitrile content (13%) is kept low to maintain retention on the polar-embedded phase.

System Suitability Requirements

The method is validated only if the following resolution criteria are met using the Reference Solutions (containing Impurities A, B, C, F):

  • Resolution (R):

    • Between Impurity B (1st peak) and Impurity A (2nd peak): Minimum 1.25 .

    • Between Impurity A (2nd peak) and Doxycycline (3rd peak): Minimum 2.0 .

  • Symmetry Factor:

    • Maximum 1.25 for the Doxycycline peak. (Strict limit indicating successful suppression of silanol interactions).

Specification Limits Summary

The following table summarizes the release limits for Doxycycline Monohydrate according to Ph. Eur. 11.6.

TestAcceptance CriteriaMethod Reference
Assay (Anhydrous) 95.0% – 102.0%HPLC (Same as Related Substances)
Impurity A Maximum 2.0%HPLC
Impurity B Maximum 0.5%HPLC
Impurity C Maximum 0.2%HPLC
Impurity F Maximum 1.2%HPLC
Any Other Impurity Maximum 0.10%HPLC
Total Impurities Maximum 3.0%HPLC
pH 5.0 – 6.5Potentiometric (1% suspension)
Water 3.6% – 4.6%Karl Fischer (Semi-micro)
Sulfated Ash Maximum 0.4%Gravimetric
Specific Optical Rotation -113 to -130Polarimetry (1% in HCl/MeOH)

References

  • European Pharmacopoeia Commission. (2025). Monograph 0820: Doxycycline Monohydrate. European Pharmacopoeia 11.6. Strasbourg: EDQM.

  • British Pharmacopoeia Commission. (2025). Doxycycline Monohydrate Monograph. British Pharmacopoeia 2025. London: TSO.

  • Pourmoslemi, S., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms. Pharmaceutical Sciences, 22, 96-104.

  • PubChem. (2025). 2-Acetyl-2-decarbamoyldoxycycline (Impurity F).[4][5][7][8] National Library of Medicine.

Technical Monograph: Doxycycline Monohydrate (CAS 17086-28-1)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Stability Mechanisms, and Experimental Utility [1]

Executive Summary

Doxycycline Monohydrate (CAS 17086-28-1) represents the zwitterionic, amphoteric base form of the second-generation tetracycline, distinct from the more common hydrochloride salt (Hyclate).[1] While the Hyclate form is selected for immediate-release oral solid dosage forms due to high aqueous solubility, the Monohydrate is the critical reagent for suspension formulations and long-term cell culture applications . Its reduced aqueous solubility (~50 mg/L) and near-neutral pH profile minimize acid-catalyzed degradation (epimerization) and cellular toxicity, making it the superior choice for sensitive in vitro gene regulation systems (Tet-On/Off) and sub-antimicrobial MMP inhibition studies.[1]

Part 1: Physicochemical Characterization[1]

The selection of the Monohydrate salt form is rarely arbitrary; it is a calculated decision based on solubility and pH stability.

Core Chemical Identity
PropertySpecificationTechnical Note
CAS Number 17086-28-1 Distinct from Hyclate (24390-14-5)
Formula C₂₂H₂₄N₂O₈[1][2][3] · H₂OStoichiometric monohydrate
Molecular Weight 462.45 g/mol Lower than Hyclate (512.9 g/mol ) due to lack of HCl/EtOH
Appearance Yellow crystalline powderPhotosensitive; darkens upon oxidation
pKa Values 3.4, 7.7, 9.7Amphoteric; exists as zwitterion at neutral pH
Solubility & Stability Profile (The "Hyclate Gap")

The most common experimental error is substituting Hyclate for Monohydrate without adjusting for acidity.

FeatureDoxycycline Monohydrate Doxycycline Hyclate Impact on Research
Aqueous Solubility Low (~0.05 mg/mL)High (~50 mg/mL)Monohydrate requires DMSO/Ethanol for initial stock.[1]
Solution pH (1%) 5.0 – 6.5 2.0 – 3.0 Hyclate is highly acidic; can crash pH in unbuffered media.[1]
Hygroscopicity LowHighMonohydrate is more stable during weighing/storage.
Primary Utility Suspensions, Cell CultureIV Injection, Oral TabletsMonohydrate causes less esophageal/gastric irritation.[1]

Part 2: Mechanism of Action & Signaling Pathways

Doxycycline operates via two distinct, concentration-dependent mechanisms.[1]

Antimicrobial Mechanism (High Concentration)

At therapeutic concentrations (>1 µg/mL), Doxycycline acts as a bacteriostatic agent.[1] It passively diffuses through porin channels (Gram-negative) or actively transports (Gram-positive) into the cytoplasm.[1]

  • Target: 30S Ribosomal Subunit.[4]

  • Action: Steric hindrance of aminoacyl-tRNA binding to the mRNA-ribosome complex.[1][4]

Matrix Metalloproteinase (MMP) Inhibition (Sub-Antimicrobial)

At sub-MIC levels (20–100 ng/mL), Doxycycline inhibits MMPs (specifically MMP-8 and MMP-13) via Zinc Chelation .[1] It binds the active site Zn²⁺ ion, rendering the enzyme catalytically inert, and downregulates NF-κB signaling.

Visualization: Dual-Pathway Mechanism

The following diagram illustrates the bifurcation between ribosomal binding and MMP inhibition.

DoxycyclineMechanism cluster_Bacteria Bacterial Cell (Antimicrobial) cluster_Host Host Cell / ECM (Anti-Inflammatory) Dox Doxycycline Monohydrate (CAS 17086-28-1) Ribosome 30S Ribosomal Subunit Dox->Ribosome High Conc. (>1 µg/mL) Zinc Active Site Zn2+ Dox->Zinc Low Conc. (<1 µg/mL) MMP MMP-8 / MMP-13 (Active) Dox->MMP Chelation NFkB NF-κB Pathway Dox->NFkB Downregulation tRNA Aminoacyl-tRNA Ribosome->tRNA Steric Hindrance ProteinSyn Protein Synthesis Blocked tRNA->ProteinSyn Zinc->MMP Required Cofactor MMP_Inac MMP Inactivated (Chelated) MMP->MMP_Inac Conformational Change

Figure 1: Dual mechanism of action showing ribosomal interference (antimicrobial) and Zinc chelation (MMP inhibition).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock for Tet-On/Off Systems

Context: The Tet-On system relies on Doxycycline to bind the rtTA transactivator. The Monohydrate form is preferred here because Hyclate acidity can inadvertently alter cellular metabolism or precipitate in buffered media.

Reagents:

  • Doxycycline Monohydrate (CAS 17086-28-1)[1][2][5]

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (Abs.)[1]

  • Diluent: Sterile Water (Nuclease-free)[1]

Workflow:

  • Weighing: Weigh 10 mg of Doxycycline Monohydrate.

    • Self-Validating Step: Protect from light immediately. Doxycycline degrades to 4-epidoxycycline and methacycline under UV light.

  • Primary Solubilization: Dissolve in 1 mL DMSO.

    • Note: Monohydrate is sparingly soluble in water.[6][7][8] Do not attempt to dissolve directly in media.

  • Dilution: Dilute the 10 mg/mL DMSO stock to 1 mg/mL using sterile water.

  • Filtration: Pass through a 0.22 µm PES filter.

    • Do not use Nylon filters (Tet-compounds can bind to Nylon).[1]

  • Storage: Aliquot into light-proof tubes. Store at -20°C. Stable for 6-12 months.

  • Induction: Use at 100 – 1000 ng/mL final concentration.

    • Validation: Renew media every 48 hours; half-life in culture is ~24-48h.[1][9]

Protocol B: Chromatographic Purity Check (Detection of 4-Epidoxycycline)

Context: Epimerization at the C-4 position renders the drug inactive and potentially toxic (Fanconi-like syndrome).[1] Researchers using aged stocks must validate purity.

Method: HPLC-UV (Reverse Phase)[1]

  • Column: C18 (4.6 x 250 mm, 5 µm), maintained at 35°C.[1]

  • Mobile Phase:

    • A: 0.1 M Ammonium Oxalate (pH 6.0)

    • B: Dimethylformamide (DMF)[1]

  • Isocratic Ratio: 70% A / 30% B.

  • Detection: 280 nm.

  • Acceptance Criteria: 4-Epidoxycycline peak area < 4.0%.[1]

Part 4: Stability & Degradation Logic[1]

Doxycycline Monohydrate is chemically fragile compared to other antibiotics. Understanding its degradation pathway is vital for interpreting experimental failures.

Degradation Pathways[10]
  • Epimerization (Reversible): Occurs at acidic pH (<3).[1] The dimethylamino group at C-4 flips, forming 4-epidoxycycline.[1] This is why Monohydrate (pH ~6) is more stable in suspension than Hyclate (pH ~2).[1]

  • Oxidation (Irreversible): Attack at the phenolic C-10 or C-12 positions, leading to dark brown discoloration.[1]

  • Photolysis: UV light induces radical formation, cleaving the ring structure.

Decision Matrix: Salt Selection

Use this logic flow to determine if Monohydrate is the correct form for your study.

SaltSelection Start Start: Select Doxycycline Form AppType Application Type? Start->AppType InVivo In Vivo / Clinical AppType->InVivo InVitro In Vitro / Cell Culture AppType->InVitro Route Route of Admin? InVivo->Route Solubility High Solubility Required? InVitro->Solubility IV IV Injection Route->IV Oral Oral Suspension/Gavage Route->Oral Yes (Rapid Dissolution) Yes (Rapid Dissolution) Solubility->Yes (Rapid Dissolution) No (Long-term Stability) No (Long-term Stability) Solubility->No (Long-term Stability) Hyclate Use Doxycycline Hyclate (High Solubility, Acidic) IV->Hyclate Mono Use Doxycycline Monohydrate (Low Solubility, Neutral pH) Oral->Mono Yes (Rapid Dissolution)->Hyclate No (Long-term Stability)->Mono

Figure 2: Decision matrix for selecting between Monohydrate and Hyclate salts.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54684461: Doxycycline Monohydrate. PubChem. Available at: [Link][1]

  • Gossen, M., & Bujard, H. (1992).[1] Tight control of gene expression in mammalian cells by tetracycline-responsive promoters.[10] Proceedings of the National Academy of Sciences, 89(12), 5547-5551.[1] (Foundational text for Tet-On/Off systems).

  • Griffin, M. O., et al. (2010).[1] Tetracyclines: non-antibiotic properties and their potential for inhibiting MMPs.[4] Pharmacological Research, 63(2), 102-107.[1]

  • Takara Bio. Tet-One™ Inducible Expression System User Manual. Takara Bio USA. Available at: [Link][1]

  • European Pharmacopoeia (Ph. Eur.). Doxycycline Monohydrate Monograph 0820. (Standard for impurity limits and 4-epidoxycycline detection).

Sources

Stability profile of doxycycline monohydrate EP grade powder

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profile of Doxycycline Monohydrate EP Grade Powder

Executive Summary

This technical guide provides a rigorous analysis of the stability profile of Doxycycline Monohydrate EP (European Pharmacopoeia) grade. Unlike its hyclate salt counterpart, which is highly water-soluble and hygroscopic, the monohydrate form exists as a zwitterionic crystalline solid. This structural difference confers superior solid-state stability but introduces unique challenges in solubility-limited degradation kinetics. This document details the mechanistic pathways of degradation—specifically epimerization, dehydration, and photolysis—and establishes a self-validating analytical framework for stability profiling in drug development.

Chemical Architecture & Solid-State Dynamics

Doxycycline Monohydrate (C₂₂H₂₄N₂O₈ · H₂O) differs fundamentally from the hyclate salt.[1] In the solid state, it crystallizes as a zwitterion where the dimethylamino group is protonated and the tricarbonyl methane system is deprotonated.

  • Hygroscopicity: The monohydrate is significantly less hygroscopic than the hyclate. At 25°C/60% RH, it maintains a stable water content (~3.5-4.5%), whereas the hyclate can deliquesce or shift crystal forms.

  • Solubility: It is sparingly soluble in water (~50 µg/mL at neutral pH), which limits hydrolytic degradation rates in suspension formulations compared to the fully dissolved hyclate.

Degradation Dynamics: The Mechanistic Pathways

Understanding the "why" behind instability is crucial for formulation. Doxycycline undergoes three primary degradation vectors:

Epimerization (Reversible & Irreversible)

The most common degradation pathway in solution is epimerization at the C-4 position.

  • Mechanism: Under acidic conditions (pH < 3), the dimethylamino group at C-4 undergoes reversible epimerization to form 4-Epidoxycycline (Impurity C). This reaction is driven by the keto-enol tautomerism of the A-ring.

  • Thermodynamics: The equilibrium favors Doxycycline (approx. 90:10 ratio), but high temperatures shift this balance.

  • C-6 Epimerization: A less common, often irreversible transformation leads to 6-Epidoxycycline (Impurity A), typically under extreme thermal stress.

Dehydration & Aromatization

Under strong acidic conditions or high thermal stress, the hydroxyl group at C-6 is eliminated.

  • Product: This dehydration yields Metacycline (Impurity B), which possesses a methylene group at C-6.

  • Significance: Metacycline is both a synthetic precursor and a degradation product. Its presence in stability samples indicates thermal excursions or improper acid handling.

Photolysis

Doxycycline is highly photosensitive.[2]

  • Mechanism: UV absorption (maxima at ~270 nm and ~350 nm) generates singlet oxygen and radical species.

  • Product: The primary stable photoproduct is Lumidoxycycline . Unlike the parent drug, lumidoxycycline lacks antibiotic activity and exhibits distinct toxicity profiles.

Visualization: Degradation Pathway Map

The following diagram maps the kinetic relationships between Doxycycline and its primary impurities.

DoxycyclineDegradation Doxy Doxycycline (Monohydrate) Epi4 4-Epidoxycycline (Impurity C) [Reversible] Doxy->Epi4 pH < 3.0 Reversible Epi6 6-Epidoxycycline (Impurity A) Doxy->Epi6 Thermal Stress (High T) Meta Metacycline (Impurity B) Doxy->Meta Acidic Dehydration (-H2O) Lumi Lumidoxycycline (Photoproduct) Doxy->Lumi UV Light (hv) Photolysis Oxid Fragmented Oxidative Products Doxy->Oxid Oxidation (Fenton/Radical)

Caption: Kinetic degradation map of Doxycycline showing reversible epimerization (red), thermal/chemical degradation (yellow), and photolysis (green).

Stability Profiling: Stress Testing Protocol

To validate the stability profile, a forced degradation study (Stress Testing) based on ICH Q1A (R2) guidelines is required. This protocol is designed to be self-validating : if the mass balance (Assay + Impurities) does not close to 95-105%, the method is not stability-indicating.

Experimental Workflow
Stress ConditionProtocolTarget DegradationPrimary Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours10–20%4-Epidoxycycline, Metacycline
Base Hydrolysis 0.1 N NaOH, RT, 1 hour>20% (Rapid)Oxidative fragments (Ring opening)
Oxidation 3% H₂O₂, RT, 2 hours10–20%N-oxide derivatives, fragments
Thermal 105°C (Solid State), 24 hours5–10%6-Epidoxycycline, Metacycline
Photostability 1.2 million lux hours (VIS) + 200 W h/m² (UV)10–20%Lumidoxycycline
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Sample Doxycycline Monohydrate Sample Acid Acid (0.1N HCl) Sample->Acid Base Base (0.1N NaOH) Sample->Base Ox Oxidation (3% H2O2) Sample->Ox Photo Photo (UV/VIS) Sample->Photo Neutral Neutralization / Quenching Acid->Neutral Base->Neutral Ox->Neutral Reductive Quench HPLC HPLC Analysis (Stability Indicating) Photo->HPLC Neutral->HPLC Eval Mass Balance Check (95-105%) HPLC->Eval

Caption: Self-validating stress testing workflow ensuring mass balance confirmation post-degradation.

Analytical Strategy: The EP Standard

For EP grade compliance, the analytical method must be specific for the impurities listed in the European Pharmacopoeia.

Why the EP Method Uses Polymeric Columns

Standard C18 silica columns often exhibit "tailing" with tetracyclines due to interaction between the amine groups and residual silanols. The EP method prescribes a Styrene-Divinylbenzene Copolymer (PLRP-S) column.

  • Advantage: Eliminates silanol interactions, providing sharp peaks for polar impurities like 4-epidoxycycline.

  • Mobile Phase: A complex mixture of 2-methyl-2-propanol (t-butanol) , phosphate buffer (pH 8.0), and EDTA .

  • Role of EDTA: Chelates trace metal ions (Fe²⁺, Mg²⁺) inside the HPLC system, preventing metal-induced oxidation or complexation of the doxycycline during analysis.

System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 1.25 between Impurity B (Metacycline) and Impurity A (6-Epidoxycycline).

  • Symmetry Factor: 0.8 – 1.25 for the Doxycycline peak.

  • Peak Purity: Diode Array Detector (DAD) must confirm no co-elution in the main peak.

Storage & Handling Recommendations

Based on the stability profile, the following handling protocols are mandatory for maintaining EP grade integrity:

  • Light Protection: Store in amber glass or opaque HDPE containers. Even brief exposure to benchtop fluorescent light can generate detectable lumidoxycycline.

  • Temperature: Store at 2°C to 8°C for long-term bulk storage. Short-term excursions to 25°C are acceptable if humidity is controlled.

  • pH Sensitivity: Avoid formulation in alkaline media (pH > 7.0) where rapid oxidative degradation occurs.

References

  • European Pharmacopoeia Commission. (2023). Doxycycline Monohydrate Monograph 0820. European Directorate for the Quality of Medicines (EDQM).

  • Injac, R., et al. (2007). Thermostability Testing and Degradation Profiles of Doxycycline in Bulk, Tablets, and Capsules by HPLC. Journal of Chromatographic Science.

  • Hassan, H., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Doxycycline. ResearchGate.

  • Shea, C.R., et al. (1993). Phototoxicity of lumidoxycycline. Journal of Investigative Dermatology.

  • Prabaga, S., et al. (2022).[3] Degradation of doxycycline antibiotics using lanthanum copper oxide microspheres. ResearchGate.

Sources

Technical Guide: Doxycycline Monohydrate Antimicrobial Spectrum against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxycycline monohydrate is the neutral salt form of the second-generation tetracycline, doxycycline. While pharmacologically bioequivalent to the hyclate salt once solubilized, the monohydrate form offers distinct physicochemical stability profiles beneficial for specific formulation challenges (e.g., oral suspensions).

Its antimicrobial activity against Gram-negative bacteria is driven by high lipophilicity, allowing superior penetration through the outer membrane porins compared to first-generation tetracyclines. However, its utility is strictly segmented: it is the treatment of choice for intracellular/atypical Gram-negatives (Rickettsia, Brucella) but faces widespread plasmid-mediated resistance (Tet(B) efflux) in Enterobacterales and Acinetobacter.

This guide dissects the molecular mechanisms, spectrum limitations, and validated experimental protocols for evaluating doxycycline monohydrate against Gram-negative pathogens.

Molecular Pharmacology & Mechanism

Monohydrate vs. Hyclate: The Chemical Distinction

Researchers must distinguish between the salt form (formulation relevance) and the base molecule (antimicrobial relevance).

  • Doxycycline Hyclate: Highly water-soluble; yields an acidic solution (pH 2–3).

  • Doxycycline Monohydrate: Amphoteric base; sparingly soluble in water; neutral pH (5–6).

  • Impact: Once absorbed or dissolved in assay media (e.g., DMSO/acidified water), the active moiety is identical. The monohydrate form is often preferred in in vivo studies to minimize gastrointestinal irritation associated with the acidity of the hyclate salt.

Mechanism of Action (MOA)

Doxycycline is a bacteriostatic agent that inhibits protein synthesis.[1][2]

  • Entry: Passive diffusion through outer membrane porins (OmpF/OmpC) in Gram-negative bacteria.

  • Translocation: Crossing the inner membrane via energy-dependent active transport.

  • Target: Reversible binding to the 30S ribosomal subunit (specifically the 16S rRNA).

  • Effect: Steric hindrance prevents the aminoacyl-tRNA from binding to the acceptor (A) site, halting peptide chain elongation.

Visualization: Doxycycline Entry & Target Binding

DoxycyclineMOA cluster_cell Gram-Negative Bacterial Cell Extracellular Extracellular Doxycycline (Monohydrate) Porin Outer Membrane (Porins OmpF/C) Extracellular->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm InnerMembrane Inner Membrane (Active Transport) Periplasm->InnerMembrane pH Gradient Dependent Ribosome 30S Ribosomal Subunit (16S rRNA) InnerMembrane->Ribosome Cytoplasmic Accumulation Inhibition Block Aminoacyl-tRNA (A-Site) Ribosome->Inhibition High Affinity Binding

Figure 1: Step-wise entry and binding mechanism of Doxycycline in Gram-negative bacteria.

The Gram-Negative Spectrum Analysis

Doxycycline's spectrum is defined by the presence of specific efflux pumps. It is not a broad-spectrum solution for all Gram-negatives.

High Efficacy Targets (Intracellular & Zoonotic)

Doxycycline remains the gold standard for these pathogens due to its ability to penetrate mammalian host cells where these bacteria replicate.

  • Rickettsia rickettsii

  • Brucella spp.[3]

  • Francisella tularensis

  • Chlamydia trachomatis

  • Yersinia pestis

Variable Efficacy (The Efflux Battle)
  • Acinetobacter baumannii: Efficacy is highly strain-dependent. Many MDR strains possess Tet(B) , rendering them resistant.[4] However, strains possessing only Tet(A) may remain susceptible to doxycycline (see Section 4).

    • Note: CLSI recently removed doxycycline breakpoints for Acinetobacter due to poor correlation between broth microdilution and disk diffusion [1].[3]

  • Stenotrophomonas maltophilia: Doxycycline is a viable alternative to TMP-SMX, often showing >80% susceptibility in clinical isolates.

Intrinsic Resistance
  • Pseudomonas aeruginosa: Intrinsically resistant due to the MexXY-OprM efflux system and low outer membrane permeability.

  • Proteus spp.: Often intrinsically resistant.

Quantitative Data: Typical MIC Ranges
Organism GroupPathogenTypical MIC₅₀ (µg/mL)Typical MIC₉₀ (µg/mL)Susceptibility Status
Atypicals Chlamydia trachomatis0.030.06Highly Susceptible
Zoonotics Brucella melitensis0.120.25Highly Susceptible
Respiratory Haemophilus influenzae1.02.0Generally Susceptible
Enterics E. coli (Wild Type)1.04.0Susceptible
Enterics E. coli (MDR/ESBL)>16>64Resistant (Efflux)
Non-Fermenters A. baumannii4.0>32Variable/Resistant
Non-Fermenters P. aeruginosa>64>128Intrinsic Resistance

Resistance Mechanisms: The Tet(A) vs. Tet(B) Paradigm[4][5][6]

Understanding the specific efflux pump present in a Gram-negative isolate is predictive of doxycycline efficacy.

  • Tet(A) Pump: Primarily pumps Tetracycline .[4][5] It has low affinity for Doxycycline and Minocycline.

    • Result: Isolate is Resistant to Tetracycline but Susceptible to Doxycycline.

  • Tet(B) Pump: Pumps Tetracycline, Doxycycline, and Minocycline with high efficiency.

    • Result: Isolate is Cross-Resistant to all older tetracyclines.

  • Ribosomal Protection (Tet(M)): Less common in Gram-negatives than Gram-positives, but confers high-level class-wide resistance.

Visualization: Efflux Pump Specificity

Resistance cluster_pumps Efflux Pump Specificity TetA Tet(A) Efflux Pump TetB Tet(B) Efflux Pump Tetra Tetracycline (1st Gen) Tetra->TetA Exported (Resistant) Tetra->TetB Exported (Resistant) Doxy Doxycycline (2nd Gen) Doxy->TetA Weak/No Export (Susceptible) Doxy->TetB Exported (Resistant) Mino Minocycline (2nd Gen) Mino->TetA Weak/No Export (Susceptible) Mino->TetB Exported (Resistant)

Figure 2: Substrate specificity of Tet(A) vs. Tet(B) efflux pumps determines Doxycycline efficacy.

Experimental Protocols (Self-Validating Systems)

MIC Determination (Broth Microdilution)

This protocol aligns with CLSI M07 standards.

Critical Reagent Note: Doxycycline activity is sensitive to divalent cations. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing physiological levels of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Unadjusted media will result in false susceptibility (low MICs) due to lack of drug chelation [2].

Step-by-Step Workflow:

  • Stock Prep: Dissolve Doxycycline Monohydrate in a small volume of 0.1N HCl or DMSO (due to low water solubility), then dilute with water to 1024 µg/mL.

  • Plate Setup: Dispense 50 µL of CAMHB into 96-well plates. Perform serial 2-fold dilutions of doxycycline.

  • Inoculum: Prepare a 0.5 McFarland suspension of the test organism. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of inoculum to wells. Final volume: 100 µL.

  • Incubation: 35°C ± 2°C for 16–20 hours (24h for Acinetobacter).

  • Validation: Growth control must be turbid; Sterility control must be clear.

Visualization: MIC Workflow

MIC_Protocol Step1 1. Solubilize Doxy (Use DMSO/HCl) Step3 3. Serial Dilution (96-well plate) Step1->Step3 Step2 2. Prepare CAMHB (Mg2+/Ca2+ Critical) Step2->Step3 Step4 4. Inoculum Prep (5x10^5 CFU/mL) Step3->Step4 Step5 5. Incubate (35°C, 18h) Step4->Step5 Step6 6. Read MIC (No visible growth) Step5->Step6

Figure 3: Validated workflow for Doxycycline MIC determination.

Time-Kill Kinetics

To determine if the effect is bacteriostatic or bactericidal (defined as >3 log₁₀ reduction).

  • Setup: Inoculate 10 mL CAMHB with 5 x 10⁵ CFU/mL.

  • Treatment: Add Doxycycline at 1x, 2x, and 4x MIC.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours. Plate on agar for colony counting.

  • Expectation: Doxycycline is typically bacteriostatic against Gram-negatives (reduction <3 log₁₀).

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[6][7] 34th ed.[3][8] CLSI supplement M100.[3][6][7][9] Wayne, PA: Clinical and Laboratory Standards Institute; 2024.

  • Waites KB, et al. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Manual of Clinical Microbiology.

  • Grossman TH, et al. Target- and resistance-based mechanistic studies with eravacycline, a novel fluorocycline antibiotic. Antimicrob Agents Chemother. 2015;59(6):3533-3539. (Defines Tet(A) vs Tet(B) specificity). Link

  • Nguyen F, et al. Tetracycline antibiotics and resistance mechanisms.[10] Biol Chem. 2014;395(5):559-575. Link

Sources

Methodological & Application

Determining Doxycycline Monohydrate MIC: A Guide Based on CLSI Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of antimicrobial resistance, the accurate determination of a pathogen's susceptibility to therapeutic agents is paramount. Doxycycline, a broad-spectrum tetracycline-class antibiotic, remains a crucial tool in clinical practice. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation, and it is a cornerstone metric for guiding antibiotic therapy and monitoring resistance trends.[1][2]

This application note provides a detailed guide for determining the MIC of doxycycline monohydrate, adhering to the rigorous and globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI). The protocols outlined herein are based on the foundational methodologies described in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and the interpretive criteria found in CLSI document M100, "Performance Standards for Antimicrobial Susceptibility Testing."[3][4][5][6] Adherence to these standards ensures the generation of reproducible and reliable data for researchers, scientists, and drug development professionals.

Core Principles of CLSI-Based MIC Determination

The CLSI guidelines are designed to standardize the numerous variables that can influence the outcome of antimicrobial susceptibility testing. This standardization is essential for ensuring inter-laboratory reproducibility and for the meaningful interpretation of MIC data. Key principles underpinning these protocols include:

  • Standardized Methodology: The use of validated and meticulously described procedures for media preparation, inoculum density, and incubation conditions minimizes experimental variability.

  • Quality Control (QC): The inclusion of well-characterized QC reference strains with known doxycycline MIC ranges is mandatory to validate the accuracy and precision of the testing process.

  • Interpretive Criteria: The MIC values are interpreted using the clinical breakpoints published in the CLSI M100 document, which categorize an isolate as susceptible, intermediate, or resistant to doxycycline.

It is important to note the distinction between doxycycline monohydrate and doxycycline hyclate. While both are salt forms of doxycycline, doxycycline hyclate is more soluble in water than doxycycline monohydrate.[7][8][9] For the purposes of antimicrobial susceptibility testing, the active doxycycline base is the relevant component, and either salt form can be used, provided the correct molecular weight is accounted for when preparing stock solutions to ensure accurate concentrations of the active moiety.

Recommended Methodologies for Doxycycline MIC Determination

The CLSI M07 document details two primary methods for determining the MIC of doxycycline: broth microdilution and agar dilution.[3][6]

Broth Microdilution Method

This method involves preparing serial dilutions of doxycycline in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism.

  • Preparation of Doxycycline Stock Solution:

    • Accurately weigh a suitable amount of doxycycline monohydrate powder.

    • Consult the manufacturer's instructions for the appropriate solvent. For doxycycline, sterile distilled water is typically used.[1]

    • Prepare a stock solution at a concentration of at least 1000 µg/mL or at least 10 times the highest concentration to be tested.[1]

    • Sterilize the stock solution by membrane filtration if not prepared from sterile powder.

    • Store the stock solution in small aliquots at -60°C or below for up to six months. Avoid repeated freeze-thaw cycles.[6]

  • Preparation of Doxycycline Working Solutions and Microtiter Plates:

    • Perform serial twofold dilutions of the doxycycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.

    • Dispense 50 µL of each doxycycline dilution into the appropriate wells of a 96-well plate. The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[9][10]

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized and diluted bacterial suspension.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of doxycycline that shows no visible growth.

Workflow for Broth Microdilution MIC Determination

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis DoxycyclineStock Prepare Doxycycline Stock Solution SerialDilutions Perform Serial Dilutions in 96-Well Plate DoxycyclineStock->SerialDilutions InoculatePlate Inoculate Plate with Bacterial Suspension SerialDilutions->InoculatePlate InoculumPrep Prepare 0.5 McFarland Bacterial Suspension InoculumDilution Dilute Suspension to Final Concentration InoculumPrep->InoculumDilution InoculumDilution->InoculatePlate Incubate Incubate at 35°C for 16-20 hours InoculatePlate->Incubate ReadResults Visually Inspect Wells for Turbidity Incubate->ReadResults DetermineMIC Determine Lowest Conc. with No Growth (MIC) ReadResults->DetermineMIC QC_Check Validate with QC Strain Results DetermineMIC->QC_Check ReportMIC Report MIC Value QC_Check->ReportMIC

Caption: Workflow for Doxycycline Broth Microdilution MIC Testing.

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of doxycycline into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of each plate.

  • Preparation of Doxycycline Stock Solution:

    • Follow the same procedure as described for the broth microdilution method.

  • Preparation of Doxycycline-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the doxycycline stock solution.

    • For each concentration, add one part of the diluted doxycycline solution to nine parts of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

    • Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the agar to solidify completely. The plates can be stored at 2-8°C for up to five days.

    • Include a drug-free agar plate as a growth control.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • This suspension will be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • Using an inoculum-replicating device, spot the standardized bacterial suspension onto the surface of each doxycycline-containing agar plate and the growth control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of doxycycline that completely inhibits visible growth, disregarding a single colony or a faint haze.

Workflow for Agar Dilution MIC Determination

AgarDilutionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis DoxycyclineStock Prepare Doxycycline Stock Solution AgarPlates Prepare Agar Plates with Serial Doxycycline Dilutions DoxycyclineStock->AgarPlates InoculatePlates Spot Inoculum onto Plate Surfaces AgarPlates->InoculatePlates InoculumPrep Prepare 0.5 McFarland Bacterial Suspension InoculumPrep->InoculatePlates Incubate Incubate at 35°C for 16-20 hours InoculatePlates->Incubate ReadResults Examine Inoculation Spots for Growth Incubate->ReadResults DetermineMIC Determine Lowest Conc. Inhibiting Growth (MIC) ReadResults->DetermineMIC QC_Check Validate with QC Strain Results DetermineMIC->QC_Check ReportMIC Report MIC Value QC_Check->ReportMIC

Caption: Workflow for Doxycycline Agar Dilution MIC Testing.

Quality Control

Robust quality control is essential for ensuring the accuracy and reliability of MIC results. The CLSI M100 document provides a comprehensive list of recommended QC strains and their expected MIC ranges for various antimicrobial agents, including doxycycline.

Recommended QC Strains for Doxycycline Susceptibility Testing:

QC StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.25 - 1
Enterococcus faecalis ATCC® 2921216 - 64

Note: These ranges are subject to change and the latest edition of the CLSI M100 document should always be consulted for the most current information.[12]

Interpretation of Doxycycline MIC Results

The clinical significance of an MIC value is determined by comparing it to the breakpoints established by the CLSI. These breakpoints are organism-specific and are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and microbiological data.

CLSI MIC Interpretive Criteria for Doxycycline (µg/mL):

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤48≥16
Streptococcus pneumoniae≤0.25--
Acinetobacter spp.≤48≥16

Important Note: The MIC and disk diffusion breakpoints for Acinetobacter spp. were removed in the CLSI M100-Ed34 document due to a lack of correlation between the two reference methods (broth microdilution and agar dilution).[13] For some organisms, such as Haemophilus influenzae, Mycoplasma pneumoniae, and Neisseria gonorrhoeae, specific doxycycline breakpoints have not been established by CLSI. In such cases, isolates susceptible to tetracycline are generally considered susceptible to doxycycline.[7] Researchers should always refer to the latest edition of the CLSI M100 supplement for the most current and comprehensive breakpoint tables.[5][14]

Conclusion

The standardized protocols for doxycycline MIC determination provided by the CLSI are indispensable for generating high-quality, reproducible data. By meticulously following the broth microdilution or agar dilution methods, incorporating appropriate quality control measures, and interpreting the results using the latest CLSI M100 breakpoints, researchers, and drug development professionals can confidently assess the in vitro activity of doxycycline and contribute to the global efforts in combating antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • American National Standards Institute. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. [Link]

  • U.S. Pharmacopeia. Doxycycline Capsules Type of Posting Notice of Intent to Revise. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • Clinical and Laboratory Standards Institute. Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link]

  • U.S. Food and Drug Administration. Doxycycline Home Preparation PDF Guide. [Link]

  • U.S. Food and Drug Administration. NDA 208253 Doxycycline Hyclate, 75mg. [Link]

  • Wisconsin State Laboratory of Hygiene. 2025 Updates to CLSI M100. [Link]

  • Perfectus Biomed. Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. [Link]

  • National Center for Biotechnology Information. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. CLSI 2024 M100Ed34(1). [Link]

  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • PubMed. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens. [Link]

  • Hardy Diagnostics. McFarland Standard. [Link]

Sources

Troubleshooting & Optimization

Preventing doxycycline monohydrate degradation and oxidation in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Doxycycline Monohydrate Stability

Subject: Preventing Degradation, Oxidation, and Solubility Issues in Doxycycline Monohydrate Solutions Document ID: DOX-M-STAB-001 Last Updated: February 6, 2026

Introduction

Welcome to the Technical Support Center. This guide is engineered for researchers observing inconsistency in Doxycycline Monohydrate experiments.

Critical Distinction: Unlike Doxycycline Hyclate (which is highly water-soluble), Doxycycline Monohydrate is amphoteric and extremely sparingly soluble in water (~50 mg/L). Users frequently encounter precipitation or potency loss because they attempt to handle the Monohydrate salt using Hyclate protocols.

This guide provides the mechanistic understanding and specific protocols to maintain solution integrity.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the three enemies of Doxycycline in solution: pH, Oxidation, and Light.

The Degradation Landscape

Doxycycline is stable only within a narrow window. Outside this window, two distinct degradation pathways occur:

  • Epimerization (Acidic pH): At pH 2–6, the dimethylamino group at C-4 inverts, forming 4-Epidoxycycline . This isomer is pharmacologically inactive and toxic. This reaction is reversible and equilibrium-driven.

  • Oxidative Degradation (Neutral/Alkaline pH): Above pH 7, or in the presence of light/metal ions, the phenolic ring oxidizes. This is irreversible, turning the solution yellow-brown (quinones) and destroying the molecule.

DoxyDegradation Doxy Active Doxycycline Epi 4-Epidoxycycline (Inactive/Toxic) Doxy->Epi Acidic pH (2-5) Reversible Equilibrium Oxid Oxidative Products (Brown Quinones) Doxy->Oxid pH > 7.0 Light / O2 / Fe3+ Precip Precipitation Doxy->Precip Neutral pH (6-7) (Monohydrate Zwitterion) Epi->Doxy pH adjustment

Figure 1: The Stability Trilemma. Doxycycline Monohydrate forces a compromise: Acid promotes epimerization, Neutral promotes precipitation, and Alkaline promotes oxidation.

Module 2: Critical Troubleshooting (Q&A)

Q1: My solution turned from pale yellow to dark brown/black. What happened? A: Oxidative Degradation. This is caused by the formation of quinones.

  • Cause: Exposure to light (photolysis), high pH (>7.0), or dissolved oxygen.

  • Immediate Fix: Discard the solution. It cannot be recovered.

  • Prevention: Use amber tubes, deoxygenate buffers (sparge with N2), and maintain pH < 5.0.

Q2: I cannot get the powder to dissolve in water. It stays cloudy. A: Incorrect Solvent Choice. You are likely using Doxycycline Monohydrate as if it were the Hyclate.

  • Cause: The Monohydrate form acts as a zwitterion at neutral pH and is insoluble (~0.05 mg/mL).

  • Fix: You must acidify the solvent before adding the powder, or dissolve in a water-miscible organic solvent (DMSO) first. (See Protocol A below).

Q3: My HPLC shows a split peak after 24 hours at 4°C. A: 4-Epimerization.

  • Cause: The solution pH is likely between 2.0 and 6.0. While this pH prevents oxidation, it drives the equilibrium toward the 4-epimer.

  • Fix: Prepare solutions fresh. If storage is required, freeze at -20°C or -80°C immediately. Epimerization is temperature-dependent; it slows dramatically in the frozen state.

Module 3: Optimized Protocols

Protocol A: Solubilization of Doxycycline Monohydrate

Use this when you must create a high-concentration stock (e.g., 10–50 mg/mL).

ParameterSpecification
Primary Solvent DMSO (Dimethyl Sulfoxide)
Alternative Solvent 0.1 N Hydrochloric Acid (HCl)
Forbidden Solvent Neutral Water / PBS (Precipitation risk)
Storage Temp -20°C (Aliquot immediately)

Workflow:

  • Weigh Doxycycline Monohydrate powder.

  • Add DMSO to achieve 50 mg/mL concentration. Vortex until clear.

  • Dilution: Dilute this stock into your experimental buffer (e.g., media) immediately before use.

    • Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity in cell cultures.

Protocol B: Aqueous Stabilization System (The "Magnesium Lock")

Use this if DMSO is not permitted and you need an aqueous stock. Magnesium ions chelate doxycycline, increasing solubility and protecting the phenolic ring from oxidation [1].

  • Prepare Solvent: 0.01 N HCl containing Sodium Metabisulfite (0.1% w/v) as an antioxidant.

  • Add Stabilizer: Add Magnesium Chloride (MgCl₂) .

    • Ratio: Molar ratio of Mg²⁺ to Doxycycline should be 2:1 .

  • Dissolve: Add Doxycycline Monohydrate. Vortex.

  • Filter: Sterile filter (0.22 µm PVDF). Do not use Nylon filters (drug binding).

DoxyWorkflow Start Start: Doxy Monohydrate Powder Choice Select Solvent System Start->Choice PathDMSO DMSO (Preferred) Choice->PathDMSO PathAq Aqueous Acid Choice->PathAq StepDMSO Dissolve at 50mg/mL (Clear Yellow Solution) PathDMSO->StepDMSO StepAq Dissolve in 0.01N HCl + 0.1% Na-Metabisulfite PathAq->StepAq Check Visual Check: Turbidity? Brown color? StepDMSO->Check StepAq->Check Store Aliquot & Freeze (-20°C) Protect from Light Check->Store Clear/Pale Yellow Discard Discard (Oxidation/Precipitation) Check->Discard Cloudy/Dark

Figure 2: Decision tree for solubilizing Doxycycline Monohydrate. DMSO is the robust route; Acid+Antioxidant is the aqueous alternative.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave Doxycycline solutions? A: Absolutely not. Doxycycline is heat-labile. Autoclaving will result in total degradation (epimerization and hydrolysis). Use 0.22 µm membrane filtration (PVDF or PES) for sterilization.

Q: Why does the protocol recommend Sodium Metabisulfite? A: It acts as a sacrificial antioxidant. Doxycycline is prone to oxidation at the phenolic group. Metabisulfite consumes dissolved oxygen and free radicals before they can attack the drug molecule [2].

Q: Can I use Doxycycline Hyclate protocols for the Monohydrate? A: Only if you account for the molecular weight difference (Monohydrate MW: ~462.45 g/mol vs Hyclate MW: ~512.94 g/mol ) and the solubility difference. You cannot simply swap them in neutral water.

Q: How long is the stock solution stable at 4°C? A: Less than 48 hours. Even at 4°C, epimerization occurs in acidic solutions, and oxidation occurs in neutral solutions. Always aliquot and freeze at -20°C for storage up to 1 month [3].

References

  • Kogawa, A. C., & Salgado, H. R. N. (2012). "Doxycycline hyclate: a review of properties, applications and analytical methods." International Journal of Life Sciences Biotechnology and Pharma Research.

  • Pavek, J., et al. (2012). "Therapeutic eye drop comprising doxycycline and a stabilizer." U.S. Patent Application US20120190653A1.

  • Naidoo, S., et al. (2013). "Doxycycline concentration over time after storage in a compounded veterinary preparation." Journal of the American Veterinary Medical Association.

Minimizing cytotoxicity of doxycycline monohydrate in sensitive cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DOX-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Doxycycline Monohydrate for Sensitive Cell Lines[1]

Executive Summary & Root Cause Analysis

The Issue: You are observing cytotoxicity in your cell lines (e.g., stem cells, primary neurons, or metabolic-shift sensitive cancer lines) upon adding Doxycycline Monohydrate (Dox) for Tet-On/Off induction.

The Mechanism (The "Why"): While Doxycycline is an antibiotic targeting the bacterial 30S ribosomal subunit, it possesses a high affinity for the 28S subunit of the mammalian mitochondrial ribosome due to the endosymbiotic origin of mitochondria.

In sensitive cells, Dox inhibits the translation of mitochondrially-encoded proteins (e.g., COX1, COX2 of the Electron Transport Chain).[1] This creates a mitonuclear protein imbalance , forcing cells to shift from Oxidative Phosphorylation (OXPHOS) to glycolysis.[1][2][3] If the cell line cannot sufficiently upregulate glycolysis (the Warburg effect), or if the dose is too high, the cell undergoes metabolic crisis and apoptosis.

Visualization: Mechanism of Doxycycline-Induced Cytotoxicity

DoxMechanism Dox Doxycycline (Monohydrate) Cell Cell Entry (Lipophilic) Dox->Cell Mito Mitochondrial Matrix Cell->Mito MitoRib Mitochondrial Ribosome (28S) Mito->MitoRib TransInhib Inhibition of Mito-Protein Translation MitoRib->TransInhib Off-target binding ETC ETC Complex Destabilization TransInhib->ETC ROS ROS Accumulation ETC->ROS ATP ATP Depletion (Metabolic Crisis) ETC->ATP Death Apoptosis / Cell Arrest ROS->Death ATP->Death

Caption: Pathway illustrating the off-target inhibition of mitochondrial translation by Doxycycline, leading to metabolic collapse.[1]

Optimization Protocol: Finding the MEC (Minimum Effective Concentration)

The Problem: Standard protocols often recommend 1.0 µg/mL. This is frequently 10x to 100x higher than necessary for modern Tet-On 3G systems, causing unnecessary toxicity.[1]

The Solution: Determine the Minimum Effective Concentration (MEC) that induces your gene of interest (GOI) without compromising viability.[1]

Protocol: Step-by-Step Titration
  • Preparation:

    • Stock Solution: Dissolve Doxycycline Monohydrate in DMSO (due to lower water solubility compared to Hyclate) to 10 mg/mL.

    • Note: Ensure the final DMSO concentration in culture is <0.1% to avoid vehicle toxicity.

  • Seeding: Seed cells in a 6-well plate at 50% confluency.

  • Treatment Matrix:

    • Well 1: 0 ng/mL (Vehicle Control - DMSO only)

    • Well 2: 10 ng/mL[1][4]

    • Well 3: 50 ng/mL[1]

    • Well 4: 100 ng/mL[1]

    • Well 5: 500 ng/mL[1]

    • Well 6: 1000 ng/mL (Standard Control)[1]

  • Analysis (48 hours post-induction):

    • Assay 1 (Function): Measure GOI expression (qPCR or Western Blot).[1]

    • Assay 2 (Viability): Measure ATP levels (e.g., CellTiter-Glo) or mitochondrial membrane potential (TMRE staining).[1]

  • Selection: Choose the lowest concentration that achieves >80% maximal induction with >90% viability relative to control.

Data Reference: Typical Effective Ranges
System GenerationTypical Induction RangeToxicity Threshold (Sensitive Cells)
Tet-On (Original) 1.0 – 2.0 µg/mL> 0.5 µg/mL
Tet-On Advanced 0.1 – 1.0 µg/mL> 0.5 µg/mL
Tet-On 3G 0.01 – 0.1 µg/mL > 0.5 µg/mL

Rescue Strategy: The Metabolic Bypass

The Concept: If Doxycycline impairs mitochondrial respiration, you can prevent cell death by supplementing the media with metabolites that bypass the block.[1] This allows cells to survive on glycolysis alone while maintaining nucleotide synthesis.[1]

The "Uridine/Pyruvate" Rescue Cocktail:

  • Pyruvate: Supports the regeneration of NAD+ to maintain glycolysis.

  • Uridine: Dox inhibits Dihydroorotate Dehydrogenase (DHODH) indirectly via ETC blockade, halting pyrimidine synthesis.[1] Uridine supplementation bypasses this, preventing DNA/RNA synthesis arrest.[1]

Protocol: Rescue Media Preparation
  • Stock Preparation:

    • Uridine: Prepare 5 mg/mL in sterile water (filter sterilized).

    • Sodium Pyruvate: Prepare 100 mM stock (usually standard in labs).[1]

  • Final Working Concentrations:

    • Uridine: 50 µg/mL[1]

    • Pyruvate: 1 mM (Note: DMEM often contains Pyruvate; check your formulation.[1] If present, only add Uridine).[1]

  • Application: Add this cocktail to the media simultaneously with Doxycycline induction.

Visualization: Rescue Workflow

RescueStrategy cluster_Rescue Metabolic Rescue Cocktail Dox Doxycycline Treatment Block ETC Blockade Dox->Block Glycolysis Glycolysis Maintenance Block->Glycolysis Inhibits DNA Pyrimidine Synthesis Block->DNA Inhibits Pyruvate Pyruvate (1 mM) Pyruvate->Glycolysis Restores NAD+ Uridine Uridine (50 µg/mL) Uridine->DNA Bypasses DHODH Survival Cell Survival (Despite Dox) Glycolysis->Survival DNA->Survival

Caption: Logic flow for Uridine and Pyruvate supplementation to bypass Dox-induced metabolic blockade.[1]

Frequently Asked Questions (FAQs)

Q1: Why use Doxycycline Monohydrate instead of Hyclate?

  • A: Hyclate is highly water-soluble but acidic (pH 2-3 in solution).[1] Monohydrate is pH neutral but has poor water solubility.[1]

  • Recommendation: For sensitive cells, Monohydrate is preferred to avoid pH shock, but you must dissolve it in DMSO or Ethanol first.[1] Ensure your vehicle control includes the same amount of solvent.

Q2: How often should I refresh the Doxycycline media?

  • A: Doxycycline has a half-life of approximately 24-48 hours in neutral pH cell culture media at 37°C.[1]

  • Protocol: For stable induction, replace media containing fresh Dox every 48 hours. Do not simply "top up" the media; perform a full exchange to prevent accumulation of degradation byproducts.

Q3: Is my Fetal Bovine Serum (FBS) interfering with induction?

  • A: Yes, standard FBS often contains trace tetracyclines from the diet of the cattle.[1] This causes "leaky" expression (high basal background).[1]

  • Requirement: You must use "Tet-Approved" or "Tet-Free" FBS.[1] This ensures that your calculated MEC is accurate and not skewed by background antibiotics.

Q4: Can I use Doxycycline for in vivo (mouse) experiments if it is toxic in culture?

  • A: Yes. The pharmacokinetics in vivo are different. However, high-dose Dox (e.g., 2 mg/mL in drinking water) can cause weight loss and gut microbiome dysbiosis.[1]

  • Tip: Use Dox-impregnated chow (200-625 mg/kg) rather than water to ensure consistent dosing and reduce taste aversion.[1]

References

  • Moullan, N., et al. (2015).[1] Tetracyclines Disturb Mitochondrial Function across Eukaryotic Models: A Call for Caution in Biomedical Research. Cell Reports.

  • Luger, A. L., et al. (2018).[1] Doxycycline Impairs Mitochondrial Function and Protects Human Glioma Cells from Hypoxia-Induced Cell Death: Implications of Using Tet-Inducible Systems.[1] International Journal of Molecular Sciences.

  • Takara Bio. (2023). Tet-On® 3G Inducible Expression Systems User Manual. Takara Bio USA.[1]

  • King, M. P., & Attardi, G. (1989).[1] Human cells lacking mtDNA: Repopulation with exogenous mitochondria by complementation.[1] Science. (Foundational paper for Uridine/Pyruvate rescue).

Sources

overcoming low aqueous solubility of doxycycline monohydrate compared to hyclate

[1]

Subject: Overcoming Aqueous Solubility Barriers of Doxycycline Monohydrate From: Senior Application Scientist, Formulation Chemistry Division To: R&D Personnel, Formulation Scientists, Analytical Chemists[1]

Introduction

You are likely reading this because you have hit a wall with Doxycycline Monohydrate .[1] While Doxycycline Hyclate is the industry workhorse for immediate-release formulations due to its high solubility, the Monohydrate form is often preferred for oral suspensions and delayed-release dosage forms to mitigate esophageal irritation and improving gastric tolerability.[1]

However, the Monohydrate’s zwitterionic nature at physiological pH presents a significant solubility challenge (~50 µg/mL vs. >50 mg/mL for the Hyclate).[1] This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising chemical stability.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the solute.[1] The Monohydrate is not simply a "less soluble" version of the Hyclate; it is a distinct crystal lattice with a lower energy state.[1]

Table 1: Comparative Physicochemical Properties

PropertyDoxycycline HyclateDoxycycline MonohydrateImplication
Chemical Nature Hydrochloride hemiethanolate hemihydrate saltZwitterionic base hydrateHyclate dissociates instantly; Monohydrate relies on pH-dependent ionization.[1]
Aqueous Solubility ~50 mg/mL (Freely Soluble)~0.05 mg/mL (Very Slightly Soluble)Monohydrate requires ionization or complexation to dissolve.[1]
pH of 1% Solution 2.0 – 3.0 (Highly Acidic)5.0 – 6.5 (Near Neutral)Hyclate causes GI irritation; Monohydrate is gentler but harder to formulate.[1]
Hygroscopicity HighLowMonohydrate is more stable in humid storage conditions.[1]
Critical pKa Values ~3.0 (Acidic), ~7.7 (Basic)SameSolubility is U-shaped: High in acid, low in neutral, high in base (unstable).[1]

Module 2: Troubleshooting Solubility (The "Dissolving" Problem)

FAQ: Why does my Monohydrate precipitate when I adjust the pH to 7.4?

Answer: Doxycycline is amphoteric.[1] At pH 7.4, it is near its isoelectric point (zwitterionic form), where water solubility is at its absolute minimum.[1]

Protocol A: The "Acid-Drop" Solubilization Strategy

If your application allows for an acidic vehicle, this is the simplest method.[1] Doxycycline behaves as a cation at pH < 3.0.[1][2]

  • Preparation: Start with 90% of your final volume of Water for Injection (WFI).[1]

  • Acidification: Adjust pH to 2.5 – 3.0 using 0.1 N HCl. Do not go below pH 2.0 to avoid epimerization to 4-epidoxycycline.[1]

  • Addition: Add Doxycycline Monohydrate slowly with high-shear mixing.

  • Stabilization: Once dissolved, you can buffer slightly up to pH 4.0-5.0 using a Citrate or Acetate buffer, but solubility will decrease as you approach pH 5.5.[1]

  • Warning: Avoid alkaline pH (>8.0). While solubility increases, Doxycycline rapidly degrades via oxidative lactonization in alkaline environments.[1]

Protocol B: Cosolvency for Neutral pH Applications

If you cannot use an acidic vehicle, you must reduce the dielectric constant of the solvent system.[1]

  • Recommended Cosolvents: Ethanol (up to 10%), Propylene Glycol (PG), or PEG 400.[1]

  • Synergy: A mixture of PEG 400 (20%) + Water (80%) significantly enhances solubility compared to pure water.[1]

Module 3: Advanced Solubility Enhancement (Complexation)

Issue: "I need a neutral pH solution without high organic solvent content."

Solution: Cyclodextrin Complexation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can encapsulate the lipophilic core of Doxycycline.[1]

Critical Insight: Doxycycline has a high affinity for metal ions.[1] Pre-treating the solution with Magnesium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Workflow Diagram: Solubility Decision Matrix

SolubilityStrategyStartStart: Doxycycline MonohydrateFormulationQ1Is acidic pH (2.5 - 4.5)acceptable?Start->Q1AcidSolUse Acidic Buffer(Citrate/Acetate pH 3.0)Q1->AcidSolYesQ2Is organic solventacceptable?Q1->Q2NoFinalStable SolutionAcidSol->FinalCosolventUse Cosolvent System(PEG 400 / PG / Ethanol)Q2->CosolventYesComplexUse CyclodextrinComplexation (HP-β-CD)Q2->ComplexNoCosolvent->FinalPreTreatPre-treat with0.5% MgCl2Complex->PreTreatEnhance EfficiencyPreTreat->Final

Caption: Decision matrix for selecting the optimal solubilization strategy based on formulation constraints.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "My HPLC peaks are tailing, and retention times are drifting."

Root Cause: Doxycycline is a strong chelator.[1] It binds to residual metal ions (silanols) on the silica column stationary phase, causing severe peak tailing.[1]

The "Chelation-Block" Mobile Phase Protocol

Do not rely on standard C18 methods used for other small molecules.[1]

  • Column Selection: Use a PLRP-S (polymeric) column or a high-purity, end-capped C18 column (e.g., Zorbax SB-C18) capable of withstanding low pH.[1]

  • Mobile Phase Modifier: You must add a competing chelator to the mobile phase.[1]

    • Standard: 10 mM Oxalic Acid.[1]

    • Alternative: 1 mM EDTA.[1]

  • pH Control: Maintain mobile phase pH at 2.0 – 2.5. This keeps the silanols protonated (neutral) and prevents the drug from interacting with the stationary phase surface.[1]

Diagram: Complexation & Stability Workflow

ComplexationProtocolStep11. Suspend Doxy Monoin 0.5% MgCl2 (aq)Step22. Add HP-β-CD(Molar ratio 1:1 to 1:4)Step1->Step2Ternary ComplexFormationStep33. Stir 4-6 hours@ Room Temp (Protect from Light)Step2->Step3Step44. Filter (0.22 µm)& LyophilizeStep3->Step4Solid StateConversion

Caption: Step-by-step protocol for generating high-solubility Doxycycline-Cyclodextrin inclusion complexes.

References

  • Bogardus, J. B., & Blackwood, R. K. (1979).[1] Dissolution rates of doxycycline free base and hyclate.[1][3] Journal of Pharmaceutical Sciences.[1][3] Link

  • Kogawa, A. C., & Salgado, H. R. N. (2012).[1] Doxycycline hyclate: a review of properties, applications and analytical methods. International Journal of Life Science and Medical Research.[1] Link

  • Zhang, Y., et al. (2020).[1] Molecular Modeling-Based Inclusion Mechanism and Stability Studies of Doxycycline and Hydroxypropyl-β-Cyclodextrin Complex for Ophthalmic Delivery.[1] AAPS PharmSciTech.[1] Link

  • United States Pharmacopeia (USP). Doxycycline Monohydrate Official Monograph.[1] (Requires Subscription for full text).[1] Link[1]

  • Sigma-Aldrich. Product Information: Doxycycline Hyclate vs Monohydrate.[1]Link[1][4]

Adjusting pH to maximize doxycycline monohydrate stability in liquid formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting pH to maximize doxycycline monohydrate stability in liquid formulations. Audience: Formulation Scientists & R&D Chemists. Status: Active Guide.

Introduction: The Monohydrate Paradox

Welcome to the technical support hub for Tetracycline antibiotics. If you are formulating with Doxycycline Monohydrate , you are likely facing a specific physicochemical contradiction.

While Doxycycline is most chemically stable at highly acidic pH (pH 2.0–3.0), the Monohydrate form is selected specifically for its low water solubility to create oral suspensions. Lowering the pH to the region of maximum chemical stability increases solubility, causing the drug to dissolve, taste bitter, and behave like the Hyclate salt.

Therefore, maximizing stability for the Monohydrate is not about finding the kinetic minimum for degradation; it is about balancing chemical integrity against physical suspension stability .

Module 1: The pH-Stability Landscape

The "Sweet Spot" Analysis

For Doxycycline Monohydrate suspensions, the target pH window is 5.0 to 6.5 .[1]

pH RangeChemical StateFormulation Consequence
pH < 3.0 High Chemical Stability (Slowest Epimerization)Formulation Failure. The Monohydrate solubilizes.[2] The suspension becomes a solution, increasing bitterness and altering release kinetics.
pH 5.0 – 6.5 Optimal Compromise Target Window. Solubility remains low (maintaining suspension). Epimerization is faster than at pH 2 but manageable with cold storage/short shelf-life.[2] Palatability is acceptable.
pH > 7.0 Rapid Degradation Critical Failure. Rapid oxidation (browning) and irreversible ring opening. 4-epidoxycycline formation accelerates.[2]
Visualizing the Trade-off

The following diagram illustrates the opposing forces of solubility and chemical degradation that dictate the optimal pH window.

DoxyStability Acid Acidic pH (< 3.0) Solubility High Solubility (Suspension breaks) Acid->Solubility Promotes Stability Max Chemical Stability (Min. Epimerization) Acid->Stability Ensures Neutral Target pH (5.0 - 6.5) Neutral->Stability Compromises (Requires Control) Suspension Stable Suspension (Low Solubility) Neutral->Suspension Maintains Alkaline Alkaline pH (> 7.0) Oxidation Rapid Oxidation (Color Change) Alkaline->Oxidation Accelerates Alkaline->Suspension Maintains

Figure 1: The Formulation Window.[2] Note how the target pH (Green) balances physical suspension integrity against chemical degradation risks.

Module 2: Troubleshooting Guide (FAQ)

Q1: My suspension is turning brown/dark yellow. Is this pH-related?

Diagnosis: Oxidative Degradation. While epimerization (formation of 4-epidoxycycline) is the primary pathway at acidic pH, oxidation dominates at neutral-to-alkaline pH and is responsible for color changes.[2]

  • Root Cause: pH drift > 6.5, presence of dissolved oxygen, or trace metal ions (Fe³⁺, Cu²⁺).[2]

  • Corrective Action:

    • Check pH: Ensure buffer capacity is sufficient to hold pH < 6.5.

    • Add Antioxidant: Incorporate Sodium Metabisulfite (0.1% - 0.5%).[2] This is standard in commercial formulations like Vibramycin [1].

    • Process Control: Sparge water with Nitrogen (

      
      ) prior to mixing to remove dissolved oxygen.
      
Q2: The assay shows high potency loss, but the color is fine. What happened?

Diagnosis: Epimerization. Doxycycline reversibly converts to 4-epidoxycycline , which is pharmacologically inactive.[2] This reaction is invisible (no color change) but toxicologically significant.[2]

  • Root Cause: The formulation may be too acidic (if a solution) or stored at high temperatures. However, in the 5.0–6.5 window, this is a time-dependent equilibrium.[2]

  • Corrective Action:

    • Temperature Control: Epimerization kinetics are highly temperature-dependent.[2] Ensure "Refrigerate after reconstitution" labeling.

    • Shelf-Life Limit: Aqueous suspensions of Doxycycline Monohydrate typically have a strict 14-day expiry after reconstitution due to this unavoidable equilibration [2].[2]

Q3: Why is the suspension "caking" or becoming difficult to redisperse?

Diagnosis: Ostwald Ripening / Crystal Growth. If the pH fluctuates, the drug may partially dissolve and then reprecipitate as larger crystals, fusing particles together.

  • Root Cause: pH drift affecting solubility, or lack of sufficient suspending agents.[2]

  • Corrective Action:

    • Buffer Selection: Use a Citrate or Phosphate buffer system to lock pH.

    • Rheology: Ensure the vehicle has a yield stress (using Microcrystalline Cellulose or Carboxymethylcellulose Sodium) to prevent sedimentation packing.

Module 3: Mechanism of Degradation

Understanding the enemy is the first step to defeating it. The degradation of Doxycycline is bifurcated based on environmental conditions.

DegradationPath cluster_Acid Acidic/Neutral pH Pathway cluster_Alk Oxidative/Alkaline Pathway Doxy Doxycycline (Active) Epi 4-Epidoxycycline (Inactive/Toxic) Doxy->Epi Epimerization (Reversible, pH dependent) Anhydro Anhydrodoxycycline (Dehydration) Doxy->Anhydro Acid Catalysis (pH < 2) OxProd Oxidative Products (Quinones/Dark Color) Doxy->OxProd Oxidation (pH > 7, Light, O2)

Figure 2: Degradation Pathways.[2] Epimerization is the primary threat to potency in the target pH window, while oxidation threatens physical appearance.

Module 4: Experimental Protocol

Protocol: The pH-Stat Stability Profiling Method

Do not rely on literature values alone. Your specific excipient matrix (sweeteners, flavors) can alter the effective pH stability profile (micro-environmental pH).[2]

Objective: Determine the precise micro-pH stability for your specific suspension vehicle.

Materials:

  • Doxycycline Monohydrate micronized powder.

  • Suspension Vehicle (Sugar/polymer base).[2]

  • 0.1N HCl and 0.1N NaOH.

  • HPLC with UV detection (280 nm).[2]

Workflow:

  • Preparation: Prepare 5 aliquots of the suspension vehicle adjusted to pH 4.5, 5.0, 5.5, 6.0, and 6.5.

  • Dispersion: Add Doxycycline Monohydrate to reach therapeutic concentration (e.g., 5 mg/mL).

  • Stress Condition: Incubate samples at 40°C / 75% RH (Accelerated conditions) for 7 days.

  • Sampling:

    • Day 0, 3, 7: Withdraw 1 mL.

    • Filtration: Centrifuge to pellet the suspended drug. Analyze the supernatant separately (to check for solubilization) and the redissolved pellet (to check for chemical degradation).

  • Analysis:

    • Track Potency (Doxycycline peak).[2]

    • Track Impurity (4-Epidoxycycline peak relative retention time ~0.9).[2]

  • Decision Matrix:

    • If Supernatant concentration rises: pH is too low (solubilization risk).[2]

    • *If 4-Epi peak > 4%: * pH is likely too high or buffer is catalyzing the reaction.

References

  • U.S. Food and Drug Administration (FDA). (2023).[2] Vibramycin (doxycycline calcium) Oral Suspension Prescribing Information. Retrieved from [Link]

  • Papich, M. G., et al. (2013).[2] Doxycycline concentration over time after storage in a compounded veterinary preparation. Journal of the American Veterinary Medical Association. Retrieved from [Link][2]

  • Bogardus, J. B., & Blackwood, R. K. (1979).[2] Solubility of doxycycline in aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • United States Pharmacopeia (USP).Monograph: Doxycycline for Oral Suspension.

Sources

Technical Support Center: Strategies to Enhance Bioavailability of Doxycycline Monohydrate In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for enhancing the in vivo bioavailability of doxycycline monohydrate. Doxycycline's efficacy is intrinsically linked to its systemic exposure. While generally exhibiting good absorption, its physicochemical properties present distinct challenges that can lead to suboptimal bioavailability and high inter-subject variability in preclinical and clinical studies.[1][2][3]

This document provides in-depth, evidence-based troubleshooting guides and frequently asked questions to navigate these challenges, ensuring the generation of robust and reliable data.

Part 1: Troubleshooting Guide for In Vivo Doxycycline Experiments

This section addresses specific, common problems encountered during pharmacokinetic (PK) studies. The format is designed for rapid problem identification and resolution.

Q1: We are observing high variability in our plasma concentration-time profiles between animal subjects. What are the likely causes and mitigation strategies?

A1: Causality and Mitigation

High variability is a frequent issue in PK studies and can obscure the true performance of a formulation.[2][3] The root causes are often multifactorial, stemming from both physiological and experimental factors.

Underlying Causes:

  • Physiological Variability: Differences in gastric pH, gastrointestinal (GI) transit time, and metabolic enzyme activity exist even in seemingly homogenous animal populations.[4]

  • Food and Water Effects: Doxycycline absorption can be influenced by the presence of food.[1][5] More critically, its tendency to chelate with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) found in standard animal chow or supplements can significantly reduce absorption.[6][7][8]

  • Inconsistent Dosing Technique: Variability in oral gavage technique, including placement in the esophagus versus the stomach or causing stress to the animal, can alter absorption kinetics.

  • Formulation Inhomogeneity: If the doxycycline is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.

Troubleshooting Protocol:

  • Standardize Fasting and Feeding: Implement a strict, consistent fasting period (e.g., 4-12 hours) before dosing. Ensure all subjects have free access to water. Post-dosing, either continue the fast or provide a standardized, cation-free meal at a fixed time point to all animals.

  • Control the Diet: Analyze the mineral content of the standard laboratory chow. If high in divalent or trivalent cations, switch to a purified, controlled-ingredient diet for the duration of the study.

  • Refine Dosing Procedure: Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure consistent delivery to the stomach. Use appropriate gavage needle sizes for the animal model. For suspensions, vortex the formulation immediately before drawing each dose.

  • Increase Sample Size: If inherent biological variability is high, increasing the number of subjects per group can enhance statistical power and provide a more reliable mean pharmacokinetic profile.[2]

  • Consider a Crossover Study Design: In larger animal models where feasible, a crossover design, where each animal receives both the test and reference formulation in a randomized order with a washout period, can minimize inter-individual variability.[9]

Q2: Our novel doxycycline formulation shows promising in vitro dissolution but results in lower-than-expected Cmax and AUC values in vivo. Why is there a disconnect?

A2: Bridging the In Vitro-In Vivo Gap

This common scenario highlights the limitations of simplistic in vitro models. The GI tract is a dynamic environment that simple dissolution in a buffer cannot fully replicate.

Underlying Causes:

  • Poor In Vitro-In Vivo Correlation (IVIVC): The dissolution method (e.g., USP Apparatus II in phosphate buffer) may lack biorelevance. Factors like GI pH gradients, bile salts, and intestinal motility are not accounted for, leading to poor predictive power.[10]

  • Pre-systemic Degradation: Doxycycline may be unstable in the acidic environment of the stomach, leading to degradation before it can be absorbed.

  • Chelation Interactions: As mentioned, interaction with metal ions in the GI tract can cause the drug to precipitate, rendering it unavailable for absorption.[6][7][11] This is a critical in vivo factor not present in standard dissolution media.

  • Limited Permeability: Even if dissolved, doxycycline's ability to cross the intestinal epithelium may be a rate-limiting step not captured by dissolution testing.

Troubleshooting Protocol:

  • Develop a Biorelevant Dissolution Method:

    • Use media that simulate gastrointestinal fluids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which mimic the intestinal environment more accurately.

    • Consider a two-stage dissolution test, starting with a period in simulated gastric fluid (SGF) before transferring to FaSSIF, to assess the impact of acidic pH on the formulation's integrity and subsequent release.

  • Investigate Chelation Potential:

    • Perform dissolution studies in media supplemented with relevant cations (e.g., Ca²⁺, Fe²⁺) at concentrations found in food to quantify the impact on drug release.

    • This can help determine if a formulation strategy needs to incorporate chelating agents or provide a protective barrier.

  • Evaluate Formulation Strategy:

    • If solubility in the GI tract is the issue, strategies like solid dispersions or lipid-based formulations may be necessary to maintain the drug in a solubilized state in vivo.[12][13][14][15]

    • If gastric degradation is suspected, consider enteric-coated formulations that bypass the stomach and release the drug in the more neutral pH of the small intestine.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the enhancement of doxycycline monohydrate's bioavailability.

Q1: What are the primary physicochemical and physiological factors limiting the oral bioavailability of doxycycline monohydrate?

A1: The primary limiting factors are:

  • Solubility: Doxycycline monohydrate is classified as very slightly soluble in water.[16][17] Its solubility is also pH-dependent.[18] This low aqueous solubility can be a rate-limiting step for dissolution in the GI tract.

  • Chelation: This is a major impediment. Doxycycline readily forms insoluble complexes (chelates) with polyvalent metal ions like calcium, iron, magnesium, and aluminum.[6][7][8][11][19] This interaction significantly reduces the amount of free, absorbable drug in the gut lumen.

  • High Lipophilicity: While its lipophilic nature aids in tissue penetration once absorbed, it contributes to its poor aqueous solubility.[1][7]

  • Gastric pH: While doxycycline is more stable in acidic pH than older tetracyclines, prolonged exposure can still lead to degradation.[7] Furthermore, conditions of high gastric pH (e.g., co-administration of antacids) can decrease its bioavailability.[1]

Q2: Which formulation strategies are most promising for enhancing doxycycline bioavailability, and what are their mechanisms?

A2: Several advanced formulation strategies can overcome the aforementioned limitations. The choice depends on the specific barrier being addressed.

Strategy Mechanism of Action Advantages Disadvantages
Lipid-Based Formulations Encapsulates doxycycline in lipid carriers (e.g., liposomes, solid lipid nanoparticles). Promotes absorption via lymphatic pathways, bypassing first-pass metabolism. Maintains the drug in a solubilized state in the GI tract.[12][20][21]Improves solubility and permeability; protects the drug from degradation and chelation.[12][21]Complex manufacturing process; potential for physical instability.
Polymeric Nanoparticles Encapsulates the drug within a biodegradable polymer matrix. Protects the drug from the harsh GI environment and can be designed for controlled or targeted release.[22][23][24][25]Enhances stability and solubility; offers controlled release profiles.[23]Potential for low drug loading; manufacturing can be complex.
Solid Dispersions Disperses doxycycline at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEGs).[13][14][26][27]Significantly enhances dissolution rate and solubility by presenting the drug in an amorphous, high-energy state.[14][15]Can be prone to physical instability (recrystallization) over time.
Use of Excipients Includes solubilizers, permeation enhancers, and chelating agents (like EDTA) in the formulation to directly counteract the limiting factors.Simple to incorporate into conventional dosage forms.Potential for GI irritation with permeation enhancers; requires careful selection to ensure compatibility.
Q3: How should we design a robust in vivo study to compare our novel doxycycline formulation against a standard control?

A3: A well-designed pharmacokinetic study is crucial for a definitive assessment. Adherence to guidelines from regulatory bodies like the FDA is recommended.[28][29][30][31][32]

G cluster_0 Phase 1: Pre-Study Preparation cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Bioanalysis & Data Processing cluster_3 Phase 4: Interpretation A Animal Model Selection (e.g., Sprague-Dawley Rats) B Acclimatization & Health Screening A->B C Dose Calculation & Formulation Preparation B->C D Randomization into Groups (Test vs. Control) C->D E Fasting Protocol D->E F Oral Administration (Gavage) E->F G Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) F->G H Plasma Separation (Centrifugation) G->H I LC-MS/MS Analysis (Quantification of Doxycycline) H->I J Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) I->J K Statistical Comparison (e.g., t-test, ANOVA) J->K L Calculate Relative Bioavailability (Frel) K->L

Caption: Chelation of doxycycline with metal ions in the gut.

References

  • What is the bioavailability of doxycycline (antibiotic)? - Dr.Oracle. (2025). Vertex AI Search.
  • Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI. (n.d.).
  • Bioavailability of doxycycline monohydrate. A comparison with equivalent doses of doxycycline hydrochloride. (1984). PubMed.
  • Doxycycline - Wikipedia. (n.d.). Wikipedia.
  • Bioavailability of doxycycline monohydrate. A comparison with equivalent doses of doxycycline hydrochloride. (n.d.). Semantic Scholar.
  • Long-acting Oral Formulation of Doxycycline: In vitro-in vivo Correl
  • Formulation Development of Doxycycline-Loaded Lipid Nanocarriers using Microfluidics by QbD Approach. (2022). PubMed.
  • An approach to Improve Therapeutic Efficacy of Doxycycline Hyclate in Treatment of Periodontitis. (n.d.). PMC - NIH.
  • Doxycycline hyclate vs.
  • Doxycycline monohydr
  • Pharmacokinetics and oral bioavailability of a doxycycline formulation (DOXYCYCLINE 75%) in nonfasted young pigs. (2025).
  • Bioavailability of Tetracycline and Doxycycline in Fasted and Nonfasted Subjects. (2025).
  • Comparative bioavailability study of doxycycline hyclate (equivalent to 100 mg doxycycline) capsules (doxycin vs vibramycin) for bioequivalence evaluation in healthy adult volunteers. (2025).
  • Doxycycline Hyclate - StatPearls - NCBI Bookshelf - NIH. (2025).
  • (PDF) Pharmacokinetics and Bioavailability of Doxycycline Following Parenteral Administration in Rabbits. (n.d.).
  • Method of variability optimization in pharmacokinetic data analysis. (n.d.). PMC - PubMed Central.
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Consider
  • Iron-Chelating Activity of Tetracyclines and Its Impact on the Susceptibility of Actinobacillus actinomycetemcomitans to These Antibiotics. (n.d.). PMC.
  • Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis. (n.d.). NIH.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General consider
  • Formulation Development of Doxycycline-Loaded Lipid Nanocarriers using Microfluidics by QbD Approach. (n.d.). Taipei Medical University.
  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (n.d.).
  • Polymeric Nanoparticles for Enhanced Bioavailability in Oral Drug Delivery. (2024). Research and Reviews.
  • Figure 4. Iron complexation with doxycycline. Stoichiometry of binding... (n.d.).
  • Doxycycline monohydrate 5 g. (n.d.). Thermo Scientific Chemicals.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly W
  • Variability in drug dosage requirements. (2014). The Pharmaceutical Journal.
  • Polymeric Nanoparticles for Increasing Oral Bioavailability of Curcumin. (2018). MDPI.
  • Effect of iron chelation on anti-pseudomonal activity of doxycycline. (n.d.). PMC - NIH.
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Consider
  • Transdermal Delivery System of Doxycycline-Loaded Niosomal Gels: Toward Enhancing Doxycycline Stability. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Variability. (2016). Basicmedical Key.
  • Exploring the potential of polymers: advancements in oral nanocarrier technology. (n.d.). BJNANO.
  • The pH solubility profile for doxycycline in aqueous hydrochloric acid... (n.d.).
  • breakthroughs in Polymeric Nanoparticles for Oral Drug Delivery. (2026). Scienmag.
  • An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. (2022). YouTube.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). PubMed.
  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Source.
  • Doxycycline-encapsulated solid lipid nanoparticles as promising tool against Brucella melitensis enclosed in macrophage: a pharmacodynamics study on J774A.1 cell line. (2019). PubMed Central.
  • Doxycycline monohydr
  • Nanoparticle and liposome formulation of doxycycline and investigation of transport properties through caco-2 cell lines. (2025).

Sources

Validation & Comparative

Technical Guide: Comparative Stability of Doxycycline Hyclate vs. Monohydrate in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of Doxycycline Hyclate and Doxycycline Monohydrate with a specific focus on their stability profiles in aqueous environments.[1]

The Core Finding: The stability difference between these two forms in solution is primarily a function of pH dynamics rather than intrinsic molecular stability.

  • Doxycycline Hyclate is highly soluble but generates a strongly acidic solution (pH 2–3), driving reversible epimerization .

  • Doxycycline Monohydrate is amphoteric and poorly soluble in water; when forced into solution (via cosolvents) or suspended, it yields a near-neutral pH (5–6), driving irreversible oxidation .

Physicochemical Profile & Solubility

The choice between Hyclate and Monohydrate for aqueous applications is dictated first by solubility, which dictates the resulting pH and degradation pathway.

FeatureDoxycycline HyclateDoxycycline Monohydrate
Chemical Nature Hydrochloride Ethanol Solvate (Salt)Zwitterionic / Base (Amphoteric)
Solubility (Water) Freely Soluble (~50 mg/mL)Very Slightly Soluble (<1 mg/mL)
Native pH (1% w/v) 2.0 – 3.0 (Strongly Acidic)5.0 – 6.0 (Weakly Acidic/Neutral)
Primary Utility Parenteral solutions, soluble powdersOral suspensions, solid dosage forms
Hygroscopicity High (Hydroscopic)Low
The Dissociation Reality

It is critical to understand that once dissolved in an aqueous buffer, the "salt" identity is lost. Both forms dissociate into the protonated doxycycline cation (


) or zwitterion (

) depending on the bulk pH.
  • Implication: If you buffer both compounds to pH 6.0, their stability profiles are identical . Differences arise only when they are allowed to dictate the solution pH (unbuffered).

Degradation Mechanisms: The "Why"

Understanding the degradation pathways is essential for designing stable formulations.

Pathway A: Epimerization (Acid-Catalyzed)
  • Mechanism: At pH < 4, the dimethylamino group at C-4 undergoes reversible isomerization.

  • Product: 4-Epidoxycycline (Pharmacologically inactive).

  • Relevance: Dominant in Hyclate solutions due to their native acidic pH. This reaction is reversible; raising the pH can revert some epimer back to the active drug, but raising pH triggers Pathway B.

Pathway B: Oxidation (Base/Neutral-Catalyzed)
  • Mechanism: At pH > 5, the phenolic diketone system is susceptible to oxidative cleavage and polymerization, especially in the presence of light or metal ions.

  • Product: Metacycline and oxidative polymers (Darkening of solution).

  • Relevance: Dominant in Monohydrate suspensions or neutralized solutions. This is irreversible.

Diagram: Degradation Logic

DoxyDegradation Doxy Doxycycline (Active) Epi 4-Epidoxycycline (Inactive) Doxy->Epi Acidic pH (<4) Reversible OxProd Oxidative Products (Polymer/Cleavage) Doxy->OxProd Neutral/Alkaline pH (>5) + O2 / Light Irreversible Epi->Doxy pH Adjustment

Caption: Doxycycline stability is a "pH see-saw." Acidic conditions favor epimerization; neutral conditions favor oxidation.

Experimental Comparison Data

The following data summarizes stability performance in controlled aqueous environments (protected from light).

Scenario A: Unbuffered Aqueous Solution (Native pH)

Simulating dissolving raw powder in Water for Injection (WFI).

ParameterDoxycycline HyclateDoxycycline Monohydrate
Initial pH 2.45.8 (Suspension)
Day 7 Potency 94%88% (Dissolved fraction degraded)
Major Impurity 4-Epidoxycycline (4-5%)Oxidative degradants (>10%)
Physical Appearance Clear yellow solutionTurbid suspension; darkening over time
Conclusion More Stable. The acidity protects against rapid oxidation.Less Stable. Neutral pH accelerates irreversible oxidation.
Scenario B: Buffered Challenge (pH 6.0)

Simulating a physiological or formulated environment.

ParameterDoxycycline Hyclate (Buffered)Doxycycline Monohydrate (Buffered)
Buffer System Phosphate Buffer (pH 6.0)Phosphate Buffer (pH 6.0)
Day 7 Potency 82%82%
Major Impurity Oxidative degradantsOxidative degradants
Conclusion Identical. Once pH is normalized, the counter-ion (Cl- vs H2O) has negligible effect on chemical stability.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflow.

Protocol 1: HPLC Stability Indicating Method

This method separates the active drug from both the epimer (early eluting) and oxidative byproducts.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm.

  • Temperature: 35°C (Strict control required; temperature affects resolution of epimers).

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with H3PO4. (Low pH is critical to prevent peak tailing of tetracyclines).

    • Composition: Buffer : Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (General) or 350 nm (Specific to tetracycline ring).

  • Injection Volume: 20 µL.

Protocol 2: Stress Testing Workflow

ExpWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (7 Days) StockH Stock A: Doxy Hyclate (in H2O) Acid Acid Stress (pH 2.0) StockH->Acid StockM Stock B: Doxy Mono (Suspension) Oxid Oxidative Stress (0.3% H2O2, pH 6) StockM->Oxid Analysis 3. HPLC Analysis (Quantify % Epimer vs % Oxidized) Acid->Analysis Oxid->Analysis

Caption: Workflow to differentiate degradation pathways. Hyclate acts as the acid-stress baseline; Monohydrate requires oxidative stress testing.

Recommendations for Researchers

  • For Aqueous Solutions > 24 Hours: Always use Doxycycline Hyclate . Its native acidity acts as a self-preservative against oxidation. If you must adjust to neutral pH (e.g., for cell culture), prepare fresh or freeze aliquots at -20°C.

  • For Suspensions/Oral Gavage: Doxycycline Monohydrate is preferred to avoid esophageal irritation caused by the acidity of the hyclate form, but it must be resuspended immediately prior to use to ensure homogeneity.

  • Chelation Warning: Both forms are unstable in the presence of Calcium (

    
    ) or Magnesium (
    
    
    
    ) ions (e.g., in tap water or culture media), forming insoluble complexes. Always use distilled/deionized water for stability studies.

References

  • United States Pharmacopeia (USP). Doxycycline Hyclate Monograph.[2] USP-NF. (Standard for chromatographic separation of epimers).

  • European Pharmacopoeia (Ph.[2] Eur.). Tetracycline Hydrochloride and Doxycycline Hyclate Impurity Profiling.

  • Patel, J. et al. "Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems." Comparative Medicine, 2011. (Demonstrates stability in acidified water vs.

  • Garrido, E. et al. "Doxycycline Degradation by the Oxidative Fenton Process." Journal of Chemistry, 2015.

  • Pfizer Inc. Vibramycin (Doxycycline Hyclate) Prescribing Information. (Clinical data on solubility and acidity).[3][4][5]

Sources

Technical Guide: Comparative Antimicrobial Susceptibility Testing (AST) of Doxycycline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Selection Paradox

In antimicrobial susceptibility testing (AST), the choice between Doxycycline Hyclate and Doxycycline Monohydrate is often treated as a procurement detail rather than a scientific variable.[1] This is a critical error.

While both salts yield the same active moiety (doxycycline base) in vivo, their in vitro physicochemical behaviors diverge significantly .[1] Doxycycline Hyclate is the gold standard for AST (CLSI/EUCAST compliant) due to its high water solubility. Doxycycline Monohydrate, while pharmacologically equivalent, is hydrophobic and requires organic solvents (DMSO) or acidification for dissolution.[1]

The Core Insight: The primary source of experimental error in doxycycline AST is not biological resistance, but microprecipitation of the monohydrate form upon dilution into culture media, leading to "false resistance" data. This guide provides the protocols to neutralize this variable.

Physicochemical Comparative Analysis

The following table summarizes the critical differences that dictate laboratory workflow.

FeatureDoxycycline Hyclate Doxycycline Monohydrate Impact on AST
CAS Number 24390-14-517086-28-1Distinct sourcing requirements.[1]
Molecular Weight ~512.94 g/mol ~462.45 g/mol CRITICAL: Must correct for MW to normalize potency.[1]
Solubility (Water) Soluble (~50 mg/mL)Very Slightly SolubleHyclate dissolves in water; Monohydrate requires DMSO/Acid.[1]
Solvent Toxicity Low (Water)Moderate (DMSO)DMSO >0.1% can inhibit sensitive bacterial strains.[1]
pH Stability Stable at pH 2-3 (Stock)Stable at pH 2-3 (Stock)Both degrade rapidly at alkaline pH (>7.5).[1]
Potency (Base) ~86.6% Doxycycline~96.0% DoxycyclineHyclate requires a larger mass to achieve the same active concentration.[1]

Experimental Workflow: Self-Validating Protocols

The "Active Moiety" Correction Protocol

You cannot weigh 10 mg of salt and assume 10 mg of active drug. You must calculate the Potency-Corrected Mass .

Formula:


[1]
  • Potency (P): Obtain from the Certificate of Analysis (CoA). If CoA lists potency as "u/mg" (units), assume 1000 u = 1 mg.[1]

  • Generic Correction Factors (if CoA unavailable):

    • Hyclate: Multiply target mass by 1.15 [1]

    • Monohydrate: Multiply target mass by 1.04 [1]

Stock Solution Preparation[1][2][3][4]
Method A: Doxycycline Hyclate (Preferred) [1][2][3][4]
  • Solvent: Sterile Deionized Water.[1]

  • Protocol:

    • Weigh calculated mass of Hyclate.[5]

    • Add 50% of final volume of water; vortex until clear (yellow-green solution).

    • Bring to final volume.

    • Validation: Visually inspect for particulates. Filter sterilize (0.22 µm PVDF) only if necessary, as doxycycline can bind to some membranes (Nylon/Cellulose).[1]

Method B: Doxycycline Monohydrate (Alternative) [1]
  • Solvent: DMSO (Dimethyl Sulfoxide) or 0.01 N HCl.[1]

  • Protocol:

    • Weigh calculated mass of Monohydrate.

    • Dissolve in 100% DMSO at 100x the final desired concentration (Stock).

    • Critical Step: Dilute this stock into the assay medium (e.g., Mueller-Hinton Broth) ensuring the final DMSO concentration is < 0.1% .[1]

    • Validation: Check for "crashing out" (cloudiness) immediately upon addition to broth. If precipitate forms, the data is invalid.[1]

Visualization: Workflow Logic & Potency Correction

The following diagrams illustrate the decision-making process and the mathematical logic required to ensure assay integrity.

Diagram 1: AST Preparation Decision Matrix

AST_Workflow Start Select Doxycycline Salt Hyclate Doxycycline Hyclate Start->Hyclate Mono Doxycycline Monohydrate Start->Mono Solvent_Water Solvent: Sterile Water Hyclate->Solvent_Water High Solubility Solvent_DMSO Solvent: DMSO (Stock 100x) Mono->Solvent_DMSO Hydrophobic Dilution Dilute in Mueller-Hinton Broth Solvent_Water->Dilution Solvent_DMSO->Dilution Max 0.1% v/v Check_Precip Validation: Check Precipitation Dilution->Check_Precip Valid Proceed to MIC Assay Check_Precip->Valid Clear Invalid INVALID: Re-solubilize Check_Precip->Invalid Cloudy/Crystal

Caption: Decision tree for solvent selection based on salt type to prevent precipitation errors.

Diagram 2: Potency Correction Logic

Potency_Calc Input Target Active Conc. (e.g., 64 µg/mL) Salt_Type Identify Salt Type Input->Salt_Type Hyclate_Path Hyclate (MW ~512.9) Salt_Type->Hyclate_Path Mono_Path Monohydrate (MW ~462.4) Salt_Type->Mono_Path Correction Apply Correction Factor Mass = Target / Fraction_Active Hyclate_Path->Correction Factor ~0.87 Mono_Path->Correction Factor ~0.96 Weigh Weigh Corrected Mass Correction->Weigh

Caption: Logic flow for calculating the correct mass to weigh based on the specific salt potency.

Performance & Stability Data

Stability Profile

Doxycycline is notoriously unstable in solution due to epimerization (forming 4-epidoxycycline, which is inactive) and oxidative degradation.[1]

  • Light Sensitivity: Extreme.[1] Both salts degrade ~20% within 4 hours if exposed to direct benchtop light.[1] Protocol: Wrap all tubes in aluminum foil.

  • Temperature:

    • 4°C: Stable for 48 hours (Hyclate in Water).

    • -20°C: Stable for 1 month.

    • -80°C: Stable for 6 months (Recommended for Master Stocks).[1]

Solvent Interference (The "DMSO Effect")

When using Monohydrate dissolved in DMSO:

  • Gram-Negative Bacteria (e.g., E. coli): Generally tolerant of 1-2% DMSO.[1]

  • Gram-Positive Bacteria (e.g., S. aureus): Sensitive.[1] DMSO >0.1% can act synergistically with the antibiotic, artificially lowering the MIC (False Susceptibility).[1]

  • Recommendation: Always include a "Vehicle Control" well containing only media + DMSO (at the highest concentration used) to ensure the solvent alone is not inhibiting growth.

Troubleshooting & Validation

If your MIC results are inconsistent, run this checklist:

  • Did the Monohydrate precipitate?

    • Test: Shine a laser pointer through the broth tube. If you see a beam (Tyndall effect), you have micro-precipitates.[1] Switch to Hyclate or lower the stock concentration.

  • Was the potency corrected?

    • Check: If Hyclate was weighed 1:1 without correction, your actual concentration is ~13% lower than calculated.[1]

  • Was the pH of the media adjusted?

    • Doxycycline activity decreases as pH increases.[1] Ensure Mueller-Hinton Broth is pH 7.2–7.4.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[1][6] 34th Edition.[1]

    • Source: [1]

  • Sigma-Aldrich. Product Information: Doxycycline Hyclate (D9891).[1]

    • Source: [1]

  • National Institutes of Health (NIH) / PubChem. Doxycycline Hyclate Compound Summary.[1]

    • Source: [1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).Preparation of stock solutions and working solutions for antimicrobial susceptibility testing.

    • Source: [1]

  • Cayman Chemical.Doxycycline (hyclate)

    • Source: [1]

Sources

Safety Operating Guide

A Strategic Guide to the Proper Disposal of Doxycycline Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical and pharmaceutical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the nuanced procedures for disposing of substances like doxycycline monohydrate is not merely a matter of compliance but a fundamental aspect of scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of doxycycline monohydrate, grounded in established safety protocols and regulatory standards.

The Imperative of Proper Disposal: Beyond the Bench

Doxycycline, a member of the tetracycline class of antibiotics, is a potent, broad-spectrum antimicrobial agent. Its widespread use in research necessitates a thorough understanding of its potential environmental and health impacts if disposed of improperly. The primary concern is the potential for environmental release to contribute to the development of antibiotic-resistant bacteria, a significant global health threat.[1] Furthermore, doxycycline is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3] It is also suspected of damaging fertility or the unborn child.[3] Therefore, a cavalier approach to its disposal is scientifically and ethically untenable.

Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance

Before initiating any disposal procedure, a thorough risk assessment is paramount. Doxycycline monohydrate is a yellow, crystalline powder.[4] The primary routes of exposure are inhalation of dust, ingestion, and skin or eye contact.[5]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, double-gloved recommended[6]Prevents dermal absorption.
Eye Protection Chemical safety goggles or glasses[7]Protects against dust particles and splashes.
Respiratory Protection N100 respirator[6]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Lab Coat/Gown Standard laboratory coat or disposable gownProtects skin and personal clothing from contamination.

Doxycycline Monohydrate Disposal Workflow

The appropriate disposal method for doxycycline monohydrate hinges on its form (pure substance, contaminated labware, or aqueous solution) and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations can vary.

Caption: Decision workflow for the proper segregation and disposal of doxycycline monohydrate waste in a laboratory setting.

Step-by-Step Disposal Protocols

NEVER dispose of doxycycline monohydrate, in any form, down the drain or in the regular trash. [2][8] This practice is strictly prohibited as it can lead to the contamination of water systems.[2]

Protocol 4.1: Disposal of Unused or Expired Doxycycline Monohydrate Powder

  • Work in a Controlled Environment: All handling of doxycycline monohydrate powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]

  • Containerization: The original container of unused or expired doxycycline monohydrate should be securely sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Doxycycline Monohydrate".

  • Segregation: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[7]

  • EHS Pickup: Arrange for pickup by your institution's EHS department for final disposal.

Protocol 4.2: Disposal of Contaminated Labware and Materials

This includes items such as weigh boats, pipette tips, gloves, and empty stock containers.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[9] This is often a plastic-lined cardboard box or a designated plastic container.

  • Labeling: The container must be labeled as "Hazardous Waste" and specify the contents (e.g., "Doxycycline Monohydrate Contaminated Debris").

  • Sealing: Once full, securely seal the container.

  • Disposal: Arrange for pickup by your institution's EHS department. Some institutions may require this type of waste to be disposed of as medical waste.[6]

Protocol 4.3: Disposal of Aqueous Solutions Containing Doxycycline Monohydrate

  • Collection: Pour all aqueous waste containing doxycycline into a dedicated, sealed, and leak-proof hazardous waste container.

  • Labeling: Label the container as "Hazardous Aqueous Waste" and list all chemical constituents, including "Doxycycline Monohydrate" and its approximate concentration.

  • Storage: Store the container in a designated satellite accumulation area for hazardous liquid waste.

  • Disposal: Contact your EHS department for collection and disposal.

Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: For large spills, evacuate non-essential personnel from the area and alert your laboratory supervisor and EHS department immediately.[9]

  • Control and Contain: If it is safe to do so, contain the spill to prevent it from spreading.[5]

  • Cleanup of Powder Spills:

    • AVOID DRY SWEEPING: This can generate dust.[5]

    • Gently cover the spill with a damp cloth or use a vacuum cleaner equipped with a HEPA filter.[9][10]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[10]

  • Cleanup of Liquid Spills:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.[5]

Chemical Inactivation: An Emerging Consideration

While not yet a standard laboratory disposal procedure, research into the chemical degradation of doxycycline is ongoing. Advanced oxidation processes, such as the Fenton process (using hydrogen peroxide and an iron catalyst), have shown promise in degrading doxycycline in aqueous solutions.[11][12] These methods aim to break down the antibiotic molecule, rendering it inactive. However, the implementation of such procedures requires specialized equipment and expertise and should only be undertaken with the explicit approval and guidance of your institution's EHS department.

Regulatory Framework: Navigating the Guidelines

The disposal of pharmaceutical waste is governed by a complex web of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[13] Many states are adopting the EPA's Hazardous Waste Pharmaceuticals Rule (Subpart P), which provides specific management standards for healthcare facilities.[14][15] It is imperative to be aware of and compliant with both federal and state-specific regulations.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of doxycycline monohydrate is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, we can mitigate the risks of personal exposure and environmental contamination. This commitment to responsible chemical management is not just a regulatory hurdle but an integral part of ethical scientific practice, ensuring that our pursuit of knowledge does not come at the cost of environmental health and public safety.

References

  • Covetrus. (2015, April 6). SAFETY DATA SHEET.
  • Szabo-Scandic.Doxycycline monohydrate.
  • Cayman Chemical. (2025, October 9). Doxycycline (hyclate) - Safety Data Sheet.
  • ResearchGate. (2025, November 27). Doxycycline Degradation by the Oxidative Fenton Process.
  • Fisher Scientific. (2015, March 26). SAFETY DATA SHEET.
  • Wikipedia.Doxycycline.
  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
  • Pfizer.Material Safety Data Sheet.
  • NCI at Frederick. (2015, May 27). Chemical Safety Practices Recommendations Doxycycline (Vibramycin).
  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
  • PMC - NIH. (2014, October 14). Cytotoxicity of Doxycycline Effluent Generated by the Fenton Process.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • EPA. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • EPA.Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.